GDC-0879
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZLWQELQORIU-RELWKKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471110 | |
| Record name | GDC-0879 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230954-03-5, 905281-76-7 | |
| Record name | GDC-0879 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0879 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0879 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0879: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent and selective small-molecule inhibitor of RAF kinases, with notable activity against the oncogenic B-RafV600E mutation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a thorough understanding for research and development purposes.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of B-Raf kinase[1]. Its primary mechanism involves binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This inhibition leads to the suppression of the canonical RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in B-Raf, most commonly the V600E substitution[2][3][4]. The antitumor efficacy of this compound is strongly correlated with the B-RafV600E mutational status[3][4].
Interestingly, in cellular contexts with wild-type B-Raf, this compound can lead to a paradoxical activation of the MEK/ERK pathway[5]. This phenomenon is attributed to the inhibitor promoting the dimerization of RAF kinases, leading to the transactivation of CRAF by BRAF and subsequent downstream signaling[5]. This context-dependent activity is a critical consideration in the therapeutic application of this compound and related RAF inhibitors.
Quantitative Efficacy Data
The potency and cellular activity of this compound have been characterized across various enzymatic and cell-based assays.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Enzymatic Assay | Purified B-RafV600E | IC50 | 0.13 nM | [2][6][7][8][9] |
| Cellular Assay (pERK Inhibition) | MALME-3M (B-RafV600E) | IC50 | 63 nM | [2][6][8][9] |
| Cellular Assay (pMEK1 Inhibition) | A375 (B-RafV600E) | IC50 | 59 nM | [6][7] |
| Cellular Assay (pMEK1 Inhibition) | Colo205 (B-RafV600E) | IC50 | 29 nM | [6][7] |
| Cellular Viability | Malme3M (B-RafV600E) | EC50 | 0.75 µM | [2][6] |
| In vivo pMEK1 Inhibition | A375 Xenografts | IC50 | 3.06 µM | [2] |
Signaling Pathway and Experimental Workflow
This compound Inhibition of the MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits mutant B-Raf, blocking the MAPK signaling cascade.
Experimental Workflow for Cellular pERK Inhibition Assay
The following diagram outlines a typical workflow for assessing the cellular potency of this compound by measuring the inhibition of ERK phosphorylation.
Caption: Workflow for determining the IC50 of this compound on pERK inhibition.
Experimental Protocols
In Vitro B-RafV600E Kinase Assay
A representative protocol for determining the in vitro inhibitory activity of this compound against purified B-RafV600E involves a substrate phosphorylation assay.
-
Enzyme: Recombinant purified B-RafV600E.
-
Substrate: Inactive MEK1.
-
Assay Buffer: Kinase buffer containing ATP and MgCl2.
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the B-RafV600E enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of the MEK1 substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated MEK1 is quantified, typically using an antibody-based detection method such as ELISA or a radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-MEK1/ERK1/2 Inhibition Assay
This protocol is used to determine the potency of this compound in a cellular context.
-
Cell Lines: B-RafV600E mutant cell lines such as A375 melanoma or Colo205 colorectal carcinoma cells are commonly used[6][7].
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for a short duration, such as 25 minutes[7].
-
Following treatment, the cells are lysed, and total protein concentration is determined.
-
The levels of phosphorylated MEK1/ERK1/2 and total MEK1/ERK1/2 are measured using specific enzyme-linked immunosorbent assay (ELISA) kits[7].
-
The ratio of phosphorylated protein to total protein is calculated for each concentration of this compound.
-
IC50 values are determined by non-linear regression analysis of the dose-response curves[7].
-
In Vivo Xenograft Studies
Preclinical efficacy of this compound is often evaluated in mouse xenograft models.
-
Animal Model: Female athymic nu/nu mice are typically used[7].
-
Tumor Implantation: Human tumor cell lines with the B-RafV600E mutation (e.g., A375) are subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound, usually via oral gavage, at various doses (e.g., 15, 25, 50, 100, and 200 mg/kg)[7].
-
Pharmacodynamic Assessment: To assess target engagement, tumor tissues are collected at different time points after this compound administration. The levels of phosphorylated MEK and ERK are then measured by methods such as ELISA or Western blotting to determine the extent and duration of pathway inhibition[3][4]. In this compound-treated mice with B-RafV600E tumors, a sustained pharmacodynamic inhibition of over 90% for 8 hours has been observed[3][6].
-
Efficacy Assessment: Tumor growth is monitored over time, and the antitumor efficacy is determined by comparing the tumor volumes in treated versus vehicle control groups. Improved survival is also a key endpoint[3][6].
Selectivity and Off-Target Profile
This compound exhibits high selectivity for RAF kinases. In a kinase panel screen of 140 kinases, 1 µM of this compound showed over 90% inhibitory activity against RAF kinases[1]. Some off-target activity was observed, with over 50% inhibition of CSNK1D (casein kinase 1 delta)[1][5]. Other minor off-target interactions at higher concentrations have been noted for RSK1 and RIP2K[5].
Preclinical Pharmacokinetics
This compound is orally bioavailable[2][3][8]. Pharmacokinetic studies in preclinical species have shown moderate clearance in mice and monkeys, low clearance in dogs, and high clearance in rats[9][10][11]. The absolute oral bioavailability ranged from 18% in dogs to 65% in mice[9][10][11]. Plasma protein binding was observed to be in the range of 68.8% to 81.9% across various species, including humans[9][10][11].
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of B-Raf, particularly the B-RafV600E mutant. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway is well-established, with demonstrated efficacy in both in vitro and in vivo preclinical models. The paradoxical activation of this pathway in wild-type B-Raf settings highlights the importance of understanding the genetic context for its therapeutic application. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of RAF inhibitors.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. apexbt.com [apexbt.com]
- 3. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GDC-0879: A Technical Guide for the Selective B-Raf V600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the B-Raf kinase, with profound specificity for the oncogenic V600E mutant.[1][2] This document provides a comprehensive technical overview of this compound, consolidating key biochemical, cellular, and pharmacokinetic data. It details established experimental protocols for inhibitor evaluation and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound as a chemical probe to investigate RAF signaling and as a benchmark for novel therapeutic development.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting the constitutively active B-Raf V600E mutant kinase, a key driver in a significant percentage of melanomas and other cancers.[3] The V600E mutation, a substitution of valine with glutamic acid, mimics phosphorylation in the activation loop, leading to a constitutively active monomeric state independent of upstream RAS signaling.[4] this compound is an ATP-competitive inhibitor that binds to the kinase domain of B-Raf V600E, preventing the phosphorylation of its downstream substrate, MEK1/2.[5] This action effectively blocks the signal transduction cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which, when constitutively active, drives uncontrolled cell proliferation and survival.[3][6]
Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the MAPK pathway.[7][8] This phenomenon is believed to occur because inhibitor binding to one protomer in a RAF dimer can promote the allosteric activation of the other, unliganded protomer.[7][9]
Figure 1: Simplified MAPK signaling pathway highlighting this compound inhibition of B-Raf V600E.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of purified B-Raf V600E with activity in the low nanomolar range. Its cellular activity is demonstrated by the effective inhibition of MEK and ERK phosphorylation in B-Raf V600E mutant cancer cell lines.
Table 1: In Vitro and Cellular Potency of this compound
| Target/Assay | Cell Line | Parameter | Value | Reference |
| Purified B-RafV600E | - | IC50 | 0.13 nM | [1][2] |
| pMEK1 Inhibition | A375 (Melanoma) | IC50 | 59 nM | [1][10] |
| pMEK1 Inhibition | Colo205 (Colorectal) | IC50 | 29 nM | [1][10] |
| pERK Inhibition | MALME-3M | IC50 | 63 nM | [1][2] |
| B-Raf Inhibition | MALME-3M | IC50 | 0.75 µM | [1] |
| Antiproliferative Activity | A375 (Melanoma) | IC50 | 0.5 µM | [1] |
Table 2: Kinase Selectivity Profile
A screen against a panel of 140 kinases at a 1 µM concentration demonstrated high selectivity for RAF kinases.
| Kinase Family | Inhibition at 1 µM | Off-Target Kinase | Inhibition at 1 µM | Reference |
| RAF Kinases | >90% | CSNK1D | >50% | [5] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating oral bioavailability. Significant inter-species variability in clearance and half-life was observed.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-Life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | N/A | 65% | [11][12] |
| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | N/A | [11][12] |
| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [11][12] |
| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | N/A | N/A | [11][12] |
Plasma protein binding across mouse, rat, dog, monkey, and human plasma ranged from 68.8% to 81.9%.[11][12] In dogs, absorption was sensitive to gut pH, food, and salt form.[11][12]
Experimental Protocols
Cellular Phospho-MEK (pMEK) Inhibition Assay
This protocol describes a method to determine the in-vitro IC50 of this compound for pMEK inhibition in B-Raf V600E mutant cell lines.[10]
Figure 2: Workflow for a cellular pMEK enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: Plate B-Raf V600E mutant cells, such as A375 or Colo205, and grow to desired confluency.
-
Compound Treatment: Incubate the cells with a serial dilution of this compound (e.g., from 0.5 nM to 6.75 µM) for a short duration, typically 25 minutes.[10]
-
Lysis: Lyse the cells using an appropriate lysis buffer.
-
Clarification: Centrifuge the cell lysates at high speed (e.g., 16,100 x g) for 30 minutes to pellet cellular debris.[10]
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of both phosphorylated MEK1 (pMEK1) and total MEK1 in the lysates.[10] Analyze samples in duplicate using a standardized amount of protein per well (e.g., 20 µg).[10]
-
Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve using nonlinear regression analysis.[10]
In Vivo Pharmacodynamic and Efficacy Studies
This protocol outlines a general approach for evaluating the in-vivo activity of this compound in a tumor xenograft model.
Methodology:
-
Model System: Use immunodeficient mice (e.g., female athymic nu/nu) bearing xenograft tumors from a B-Raf V600E mutant cell line (e.g., A375).[2][10]
-
Dosing: Administer this compound orally at various dose levels (e.g., 15, 25, 50, 100, and 200 mg/kg).[2][10]
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[10] Process blood to plasma and store at -80°C for later analysis of drug concentration.
-
Pharmacodynamic Assessment: At selected time points, harvest tumors to assess the inhibition of the MAPK pathway. This is typically done by measuring pMEK and pERK levels via ELISA or Western blot. In vivo studies have shown sustained pharmacodynamic inhibition (>90% for 8 hours) in B-Raf V600E tumors.[1][13]
-
Efficacy Endpoint: Monitor tumor volume over time to determine the anti-tumor efficacy of the treatment. Animal survival can also be used as a primary endpoint.[1][13]
Conclusion
This compound is a valuable research tool characterized by its high potency and selectivity for the B-Raf V600E oncogene. The comprehensive data on its biochemical activity, cellular effects, and preclinical pharmacokinetics make it an important compound for studying RAF-MEK-ERK signaling. The detailed protocols provided herein offer a foundation for the consistent and reliable evaluation of this compound and other novel RAF inhibitors in preclinical cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a BRAF Inhibitor, Protects Kidney Podocytes from Death. | Broad Institute [broadinstitute.org]
- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
GDC-0879: A Technical Guide to its Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, with the V600E mutation in the B-Raf gene being a particularly common oncogenic driver.[4] this compound has demonstrated significant anti-tumor efficacy in preclinical models harboring the BRAF V600E mutation, making it a valuable tool for cancer research and a lead compound in the development of targeted therapies.[4][5] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental methodologies associated with this compound.
Structure and Chemical Properties
This compound, also known as AR-00341677, is a synthetic organic small molecule.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | [6] |
| Chemical Formula | C₁₉H₁₈N₄O₂ | [1] |
| Molecular Weight | 334.37 g/mol | [1] |
| CAS Number | 905281-76-7 | [1] |
| SMILES | C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | [1] |
| Appearance | White to light brown solid | [7] |
| Solubility | Soluble in DMSO (>10 mM) | [2] |
| pKa | ~5.1 | [8] |
| Calculated logP | 1.01 | [8] |
| Melting Point | ~224°C | [8] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of B-Raf kinase, with high selectivity for the oncogenic V600E mutant form.[9] Inhibition of B-Raf V600E by this compound blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the suppression of the MAPK signaling cascade.[3][7] This inhibition ultimately results in decreased cell proliferation and tumor growth in BRAF V600E-mutant cancer cells.[4]
Quantitative In Vitro and In Vivo Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |
| B-Raf V600E (purified enzyme) | - | 0.13 nM | [1] |
| pERK Inhibition | Malme-3M | 63 nM | [1] |
| pMEK1 Inhibition | A375 | 59 nM | [1] |
| pMEK1 Inhibition | Colo205 | 29 nM | [1] |
| Cell Viability | Malme-3M | 0.75 µM | [1] |
| Cell Viability | A375 | < 0.5 µM | [1] |
| Cell Viability | Colo205 | < 0.5 µM | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t₁/₂) (h) | Absolute Oral Bioavailability (%) | Reference |
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | - | 65% | [10] |
| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | - | [10] |
| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [10] |
| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | - | - | [10] |
Table 3: Plasma Protein Binding of this compound
| Species | Protein Binding (%) |
| Mouse | 68.8 - 81.9 |
| Rat | 68.8 - 81.9 |
| Dog | 68.8 - 81.9 |
| Monkey | 68.8 - 81.9 |
| Human | 68.8 - 81.9 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly performed assays with this compound.
Synthesis and Purification
Purification of this compound is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
General RP-HPLC Purification Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. The specific gradient will depend on the purity of the crude product and the specific column used.
-
Detection: UV detection at wavelengths such as 254 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified product.
In Vitro pMEK1 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of MEK1 in cancer cell lines.
Materials:
-
A375 or Colo205 cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
pMEK1 and total MEK1 ELISA kits
-
Plate reader
Procedure:
-
Cell Seeding: Seed A375 or Colo205 cells in 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified incubation period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, aspirate the media and lyse the cells with an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
ELISA: Perform separate sandwich ELISAs for the quantification of phosphorylated MEK1 (pMEK1) and total MEK1 according to the manufacturer's instructions. Normalize the samples to the same total protein concentration.
-
Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each treatment condition. Plot the percentage of pMEK1 inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model using the A375 human melanoma cell line to evaluate the anti-tumor efficacy of this compound.
Materials:
-
A375 human melanoma cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)
-
Calipers
Procedure:
-
Cell Preparation: Culture A375 cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., pharmacodynamics).
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples from this compound-treated animals
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient is run to separate this compound from endogenous plasma components.
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a well-characterized and highly selective inhibitor of B-Raf V600E, serving as an indispensable tool for researchers investigating the MAPK signaling pathway and developing novel cancer therapeutics. This guide provides a foundational understanding of its structure, properties, and the experimental methodologies required for its effective use in a research setting. Adherence to detailed and validated protocols is paramount for generating reliable and reproducible data, ultimately contributing to the advancement of cancer biology and drug discovery.
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 2-{4-[(1Z)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridin-4-yl)-1H-pyrazol-1-yl}ethan-1-ol | C19H18N4O2 | CID 91448975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tarosdiscovery.com [tarosdiscovery.com]
- 9. research.rug.nl [research.rug.nl]
- 10. medchemexpress.com [medchemexpress.com]
GDC-0879: A Technical Guide to a Selective RAF Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF serine/threonine kinases, with notable activity against the BRAF V600E mutant.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action within the RAF/MEK/ERK signaling pathway, its preclinical efficacy, and detailed protocols for key experimental assays. The document is intended to serve as a resource for researchers in oncology and drug development investigating the therapeutic potential of RAF inhibition.
Introduction to the RAF/MEK/ERK Pathway and this compound
The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through activating mutations in components like BRAF and RAS, is a hallmark of many human cancers, particularly melanoma.[3]
The BRAF V600E mutation, a single amino acid substitution, results in constitutive activation of the BRAF kinase, leading to uncontrolled cell growth.[2] this compound was developed as a selective inhibitor of RAF kinases, demonstrating significant potency against the BRAF V600E mutant.[1]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of BRAF.[4] It binds to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation and subsequent activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade, leading to a blockade of the signaling pathway and subsequent inhibition of tumor cell proliferation and survival.[1][2]
Interestingly, in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), this compound can paradoxically activate the MAPK pathway. This phenomenon is believed to occur through the induction of RAF dimerization.[5][6]
Data Presentation
In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| B-Raf (enzyme assay) | Kinase Assay | 0.13 nM | |
| pMEK1 Inhibition (A375 cells) | Cellular Assay | 59 nM | |
| pMEK1 Inhibition (Colo205 cells) | Cellular Assay | 29 nM | |
| pERK Inhibition (cellular) | Cellular Assay | 63 nM | |
| Malme3M (BRAF V600E) | Cellular Viability | 0.75 µM | |
| A375 (BRAF V600E) | Cellular Viability | < 0.5 µM | |
| Colo205 (BRAF V600E) | Cellular Viability | < 0.5 µM | |
| KRAS or NRAS mutant cell lines | Cellular Viability | EC50 > 7.5 µmol/L for 28 of 32 cell lines | [7] |
In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| BRAF V600E xenografts | This compound | >90% pharmacodynamic inhibition of pERK for 8 hours; improved survival | [1] |
| KRAS-mutant xenografts | This compound | Decreased time to progression in some models | [1] |
Preclinical Pharmacokinetics of this compound
| Species | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Oral Bioavailability (F) | Plasma Protein Binding | Reference |
| Mouse | 18.7-24.3 mL/min/kg | 0.49-1.9 L/kg | - | 65% | 68.8-81.9% | [8][9] |
| Rat | 86.9 +/- 14.2 mL/min/kg | 0.49-1.9 L/kg | 0.28 h | - | 68.8-81.9% | [8][9] |
| Dog | 5.84 +/- 1.06 mL/min/kg | 0.49-1.9 L/kg | 2.97 h | 18% | 68.8-81.9% | [8][9] |
| Monkey | 14.5 +/- 2.1 mL/min/kg | 0.49-1.9 L/kg | - | - | 68.8-81.9% | [8][9] |
| Human | - | - | - | - | 68.8-81.9% | [8][9] |
Experimental Protocols
RAF Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against RAF kinases.
Materials:
-
Recombinant active RAF kinase (e.g., BRAF V600E)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
MEK1 (inactive) as a substrate
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the RAF kinase and the inactive MEK1 substrate in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the inhibition of the RAF/MEK/ERK pathway in cells treated with this compound by measuring the levels of phosphorylated ERK.
Materials:
-
Cancer cell lines (e.g., A375 with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A375)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor size with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like p-ERK western blotting).
Mandatory Visualizations
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Paradoxical activation of the MAPK pathway by this compound.
Conclusion
This compound is a valuable tool for preclinical research into the RAF/MEK/ERK signaling pathway. Its high potency and selectivity for BRAF, particularly the V600E mutant, make it a relevant compound for studying the effects of RAF inhibition in relevant cancer models. However, researchers should be aware of the potential for paradoxical pathway activation in wild-type BRAF contexts. The experimental protocols provided in this guide offer a starting point for the in-depth investigation of this compound and other RAF inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879 and the Paradoxical Activation of ERK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the RAS-RAF-MEK-ERK pathway, often through mutations in BRAF or RAS, is a common driver of tumorigenesis.[3] this compound was developed to target the BRAF V600E mutation, which is prevalent in various cancers, including melanoma.[4][5] While this compound effectively inhibits ERK signaling and cell proliferation in BRAF V600E-mutant cells, it has been observed to paradoxically activate the ERK pathway in cells with wild-type BRAF and upstream activation of the pathway, for instance, through RAS mutations.[4][6] This phenomenon, known as paradoxical activation, has significant implications for the clinical application of RAF inhibitors and has driven the development of next-generation "paradox breaker" inhibitors.[7][8] This technical guide provides an in-depth exploration of the mechanism behind this compound's paradoxical activation of ERK signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Molecular Mechanism of Paradoxical ERK Activation
The paradoxical activation of the ERK pathway by this compound in BRAF wild-type cells is a complex process rooted in the dimerization of RAF kinases. In cells with an activating RAS mutation, there is an abundance of GTP-bound RAS, which recruits RAF kinases to the cell membrane and promotes their dimerization.[9]
This compound, a type I RAF inhibitor, binds to the ATP-binding pocket of one BRAF protomer within a dimer.[10] This binding event induces a conformational change in the drug-bound protomer that allosterically transactivates the unbound protomer.[11] This transactivation overcomes the inhibitory effect of the drug on the first protomer, leading to a net increase in RAF kinase activity and subsequent phosphorylation of MEK and ERK.[11] This mechanism is particularly pronounced in the context of BRAF-CRAF heterodimers, where the binding of this compound to BRAF can lead to the transactivation of CRAF.[4][6] In contrast, in BRAF V600E mutant cells, the kinase is constitutively active as a monomer and does not rely on RAS-mediated dimerization for its activity.[12] Therefore, in these cells, this compound acts as a straightforward inhibitor.
Several studies have confirmed that this paradoxical activation is dependent on CRAF, as knockdown of CRAF, but not BRAF, can abrogate the this compound-induced increase in MEK phosphorylation in RAS-mutant cells.[6] The stabilization of RAF dimers by this compound has also been demonstrated through various biochemical and biophysical assays.[6][13]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory and paradoxical activating effects of this compound across various cell lines and in vitro assays.
Table 1: In Vitro Kinase and Cellular Inhibition by this compound
| Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| Purified B-Raf V600E | In vitro kinase assay | 0.13 nM | [14][15] |
| pERK Inhibition | A375 (BRAF V600E) | 63 nM | [14] |
| pMEK1 Inhibition | A375 (BRAF V600E) | 59 nM | [14] |
| pMEK1 Inhibition | Colo205 (BRAF V600E) | 29 nM | [14] |
| Cell Proliferation | A375 (BRAF V600E) | 0.3 µM | [6] |
| Cell Proliferation | Malme3M (BRAF V600E) | 0.75 µM | [14] |
| BRAFKD Homodimerization (BRET) | HEK293T cells | 12 nM | [13] |
Table 2: Effect of this compound on Cell Proliferation in BRAF Wild-Type Cell Lines
| Cell Line | Genotype | Effect on Proliferation | EC50 | Reference |
| HCT116 | KRAS mutant | No inhibition | > 20 µM | [6] |
| MeWo | BRAF WT, NRAS WT | No inhibition | > 20 µM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research into this compound's paradoxical activation. Below are representative protocols for key experiments.
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol is for detecting the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116 for paradoxical activation, A375 for inhibition) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[16]
2. Cell Lysis:
-
After treatment, wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice by adding 100-200 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the pERK antibody and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes.
-
Wash thoroughly with TBST and re-block before incubating with a primary antibody against total ERK1/2.
Immunoprecipitation for RAF Dimerization
This protocol is designed to assess the dimerization of BRAF and CRAF in response to this compound.
1. Cell Culture and Treatment:
-
Transfect cells (e.g., HEK293T) with expression vectors for tagged RAF proteins (e.g., FLAG-BRAF and Myc-CRAF).
-
Treat the cells with this compound or vehicle control as described above.
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
3. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
4. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting as described above, using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the co-immunoprecipitated protein.
In Vitro RAF Kinase Assay
This protocol measures the kinase activity of purified RAF proteins.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
In a 96-well plate, add the purified RAF enzyme (e.g., recombinant BRAF or CRAF).
-
Add the test compound (this compound) at various concentrations.
-
Add the kinase substrate, which is typically inactive MEK1.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection of MEK Phosphorylation:
-
Stop the reaction by adding EDTA.
-
The amount of phosphorylated MEK can be quantified using several methods:
-
ELISA: Use an antibody specific for phosphorylated MEK.
-
Western Blot: Analyze the reaction products by Western blotting with a phospho-MEK specific antibody.
-
Luminescence-based assay: Use a system like Kinase-Glo that measures the amount of ATP remaining after the kinase reaction.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
3. MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Visualizations of Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound Paradoxical ERK Activation Pathway.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logic of this compound's Differential Effects.
Conclusion
The paradoxical activation of ERK signaling by this compound in BRAF wild-type cells is a well-documented phenomenon that underscores the complexity of targeting the MAPK pathway. This effect is driven by the drug's ability to promote the transactivation of RAF dimers, a mechanism that is absent in BRAF V600E mutant cells where the kinase signals as a monomer. Understanding this paradoxical mechanism is critical for the interpretation of preclinical and clinical data for RAF inhibitors and has been instrumental in guiding the development of next-generation inhibitors that can overcome this liability. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery.
References
- 1. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS-ERK signalling in cancer: promises and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors [elifesciences.org]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
GDC-0879 In Vitro Potency (IC50): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information is compiled from various scientific sources to assist researchers and professionals in drug development.
Core Efficacy Data: IC50 and EC50 Values
This compound has demonstrated significant potency against its primary target, the B-Raf V600E mutant, and has shown effects on downstream signaling and cellular viability. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency Against B-Raf Kinase
| Target | IC50 Value | Assay Type | Reference |
| Purified B-Raf V600E | 0.13 nM | Not Specified | [1][2] |
Table 2: Cellular Potency on Downstream Signaling
| Cell Line | Target/Biomarker | IC50 Value | Assay Type | Reference |
| A375 (Melanoma, B-Raf V600E) | pMEK1 Inhibition | 59 nM | ELISA | [1][3] |
| Colo205 (Colorectal Carcinoma, B-Raf V600E) | pMEK1 Inhibition | 29 nM | ELISA | [1][3] |
| Malme-3M (Melanoma, B-Raf V600E) | pERK Inhibition | 63 nM | Not Specified | [2] |
| A375 Xenografts | pMEK1 Inhibition | 3.06 µM | Not Specified | [2] |
Table 3: Cellular Viability and Proliferation
| Cell Line | EC50 Value | Assay Type | Reference |
| Malme-3M (Melanoma, B-Raf V600E) | 0.75 µM | Not Specified | [2][3] |
| A375 (Melanoma, B-Raf V600E) | > 500 nM | CellTiter-Glo | [1] |
| Various Tumor Cell Lines* | < 0.5 µM | Not Specified | [3] |
*A375, 624, SK-MEL-28, Malme3M, C32, 928, 888, G-361, Colo205, Colo206, SW1417, CL34, and Colo201.
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[4][5] In cancer cells harboring the B-Raf V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth. This compound selectively inhibits the mutated B-Raf kinase, thereby blocking downstream signaling.[2]
Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK pathway.[6] This is believed to occur through the induction of B-Raf/C-Raf dimerization.[5]
This compound inhibits the constitutively active B-Raf V600E mutant.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for key assays used to characterize this compound.
B-Raf V600E Kinase Assay (General Protocol)
This type of assay measures the direct inhibitory effect of a compound on the kinase activity of the purified B-Raf V600E enzyme.
-
Reagents and Materials : Purified recombinant B-Raf V600E enzyme, MEK1 (substrate), ATP, assay buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A solution of this compound is serially diluted to create a range of concentrations.
-
The B-Raf V600E enzyme and its substrate, MEK1, are incubated with the different concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated MEK1 or consumed ATP is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular pMEK1 Inhibition Assay
This assay determines the potency of this compound in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture : A375 or Colo205 cells, which harbor the B-Raf V600E mutation, are cultured in appropriate media.
-
Compound Treatment : Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 25 minutes).[1]
-
Cell Lysis : After treatment, the cells are lysed to release cellular proteins.
-
ELISA for pMEK1 :
-
Data Analysis : The ratio of pMEK1 to total MEK1 is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of pMEK1 inhibition against the log of the compound concentration.
Workflow for determining the cellular IC50 of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Cell Plating : Cancer cells (e.g., A375) are seeded in opaque-walled multi-well plates.
-
Compound Incubation : The cells are treated with various concentrations of this compound for an extended period (e.g., 96 hours).[1]
-
Reagent Addition : The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement : The luminescence is measured using a luminometer.
-
EC50 Calculation : The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Selectivity Profile
This compound exhibits high selectivity for Raf kinases. In a kinase panel screen of 140 kinases, 1 µM of this compound showed over 90% inhibitory activity against RAF kinases and over 50% inhibition against only one other kinase, CSNK1D.[4] This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [worldwide.promega.com]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cellular target engagement of GDC-0879, a potent and selective inhibitor of B-Raf kinase. It is designed to furnish researchers and drug development professionals with detailed methodologies and quantitative data to facilitate further investigation and application of this compound.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting the B-Raf kinase, particularly the V600E mutant, which is prevalent in various cancers.[1][2] Its mechanism of action is ATP-competitive, leading to the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[1][2] Understanding the direct interaction of this compound with its target in a cellular context is crucial for elucidating its therapeutic effects and potential resistance mechanisms. This guide details key experimental approaches to quantify and visualize this target engagement.
Quantitative Data on this compound Cellular Activity
The following tables summarize the in vitro and cellular potency of this compound across various cell lines and experimental readouts.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Process | Cell Line(s) | IC50 Value | Reference(s) |
| B-Raf (V600E) | A375, Colo205 | 0.13 nM | [1] |
| pMEK1 Inhibition | A375 | 59 nM | [1] |
| pMEK1 Inhibition | Colo205 | 29 nM | [1] |
| pERK Inhibition | Malme-3M | 63 nM | [2] |
| pMEK1 Inhibition (in vivo) | A375 xenografts | 3.06 µM | [3] |
Table 2: Cellular EC50 Values for this compound
| Effect | Cell Line(s) | EC50 Value | Reference(s) |
| Inhibition of Cell Viability | Malme-3M (B-Raf V600E) | 0.75 µM | [2] |
| Inhibition of Cell Viability | Various B-Raf V600E mutant tumor cells | < 0.5 µM | [1] |
Signaling Pathways and Mechanism of Action
This compound primarily targets the B-Raf kinase within the MAPK/ERK signaling cascade. However, its interaction with Raf proteins can lead to a phenomenon known as "paradoxical activation" in cells with wild-type B-Raf and active upstream signaling (e.g., Ras mutations).
Inhibition of the MAPK/ERK Pathway in B-Raf V600E Mutant Cells
In cancer cells harboring the B-Raf V600E mutation, the MAPK pathway is constitutively active. This compound binds to the ATP-binding pocket of the mutated B-Raf kinase, inhibiting its activity and subsequently preventing the phosphorylation of downstream targets MEK and ERK. This leads to a reduction in cell proliferation and tumor growth.[4]
Paradoxical Activation of the MAPK Pathway
In cells with wild-type B-Raf and an upstream mutation (e.g., in RAS), some RAF inhibitors can paradoxically activate the MAPK pathway. This occurs because the inhibitor binding to one protomer of a RAF dimer can allosterically activate the other protomer.[1][5] this compound has been shown to induce and stabilize BRAF-CRAF heterodimers, which can lead to this paradoxical activation.[6][7]
Experimental Protocols for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: Western Blot-based CETSA
This protocol is a general guideline and should be optimized for the specific cell line and antibody used.
Materials:
-
Cells of interest (e.g., A375)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against B-Raf
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
-
Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
-
Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against B-Raf.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for B-Raf at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble B-Raf relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
NanoBRET™ Assay for BRAF-CRAF Dimerization
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure protein-protein interactions in live cells. It is particularly useful for studying the this compound-induced dimerization of BRAF and CRAF.[9]
Protocol: NanoBRET™ for BRAF-CRAF Interaction
This protocol is adapted from studies specifically investigating this compound's effect on RAF dimerization.[9]
Materials:
-
HEK293 or HCT116 cells
-
BRAF-NanoLuc® fusion vector (donor)
-
CRAF-HaloTag® fusion vector (acceptor)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
NanoBRET® Nano-Glo® Substrate (donor)
-
This compound
-
96-well white assay plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 6-well plate.
-
After 24 hours, co-transfect the cells with BRAF-NanoLuc® and CRAF-HaloTag® vectors at an optimized ratio (e.g., 1:1 or 1:10 donor to acceptor) using a suitable transfection reagent.[9]
-
-
Cell Plating and Labeling:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the recommended concentration.
-
Dispense the cell suspension into a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the appropriate wells and incubate for a specified time (e.g., 2 hours) at 37°C.[9]
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >600 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of this compound to generate a dose-response curve. An increase in the NanoBRET™ ratio indicates compound-induced dimerization.
-
Western Blotting for Downstream Signaling
Western blotting is a standard technique to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, providing an indirect measure of the upstream kinase (B-Raf) activity.
Protocol: pMEK and pERK Western Blot
This is a general protocol; specific antibody concentrations and incubation times may need optimization.
Materials:
-
Cells of interest (e.g., A375, Colo205)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-total MEK1/2, anti-total Erk1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
-
Protein Quantification:
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion
The methodologies and data presented in this guide provide a robust framework for investigating the cellular target engagement of this compound. By employing techniques such as CETSA, NanoBRET™, and western blotting, researchers can gain a detailed understanding of how this B-Raf inhibitor interacts with its target in a complex cellular milieu, its impact on downstream signaling, and the nuances of its mechanism of action, including paradoxical pathway activation. These insights are critical for the continued development and clinical application of this compound and other targeted kinase inhibitors.
References
- 1. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacodynamics of 2- ethan-1-ol (this compound), a Potent and Selective B-Raf Kinase Inhibitor: Understanding Relationships between Systemic Concentrations, Phosphorylated Mitogen-Activated Protein Kinase Kinase 1 Inhibition, and Efficacy | Semantic Scholar [semanticscholar.org]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 7. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.com]
GDC-0879: A Technical Guide for Cancer Research Professionals
Introduction
GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor of the RAF family of serine/threonine kinases, with particular potency against B-Raf.[1][2] It has been a critical tool in preclinical cancer research for investigating the role of the RAF-MEK-ERK signaling pathway in tumorigenesis.[3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of B-Raf, most notably the oncogenic B-RafV600E mutant.[3][4] The V600E mutation results in a constitutively active B-Raf protein, leading to aberrant activation of the downstream MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK pathway). This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] By inhibiting B-RafV600E, this compound effectively suppresses the phosphorylation of downstream targets MEK1/2 and ERK1/2, thereby inhibiting tumor cell proliferation.[3]
Interestingly, the cellular context is crucial for the action of this compound. In cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK pathway by promoting the formation of RAF dimers.[5] This phenomenon highlights the complexity of RAF signaling and the importance of genetic context in determining the response to targeted inhibitors.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression. This compound acts at the level of B-Raf, preventing the phosphorylation and activation of MEK.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Mutation Status | IC50/EC50 | Reference |
| Biochemical Assay | Purified B-RafV600E | B-RafV600E | 0.13 nM | [3][6] |
| pERK Inhibition | MALME-3M cells | B-RafV600E | 63 nM | [3] |
| pMEK1 Inhibition | A375 cells | B-RafV600E | 59 nM | [6][7] |
| pMEK1 Inhibition | Colo205 cells | B-RafV600E | 29 nM | [6][7] |
| Cell Viability | MALME-3M cells | B-RafV600E | 0.75 µM | [7] |
| Cell Viability | A375 cells | B-RafV600E | 0.5 µM | [7] |
| Cell Viability | HCT116 cells | KRAS mutant | > 20 µM | [8] |
| Cell Viability | MeWo cells | Wild-Type | > 20 µM | [8] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | N/A | 65% | [9][10] |
| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | N/A | [9][10] |
| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [9][10] |
| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | N/A | N/A | [9][10] |
N/A: Data not available in the provided search results.
Table 3: In Vivo Pharmacodynamics and Efficacy
| Xenograft Model | Mutation Status | This compound Dose (mg/kg) | Pharmacodynamic Effect | Efficacy | Reference |
| A375 | B-RafV600E | 50 or 100 | >90% pERK inhibition for 8 hours | 65% and 85% tumor growth inhibition, respectively | [2][3] |
| Patient-derived | B-RafV600E | N/A | Strong and sustained pERK inhibition | Improved survival | [1] |
| KRAS-mutant | KRAS mutant | N/A | Weaker pERK inhibition | Decreased time to progression in some cases | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
In Vitro pMEK Inhibition Assay
This protocol is designed to determine the IC50 of this compound for pMEK inhibition in cancer cell lines.
-
Cell Culture: Culture B-RafV600E mutant cell lines (e.g., A375 melanoma or Colo205 colorectal carcinoma) in appropriate media and conditions.
-
Compound Treatment: Plate cells in 96-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for 25 minutes.[6]
-
Cell Lysis: Lyse the cells and centrifuge at 16,100 x g for 30 minutes to collect the cell lysates.[6]
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in each sample. Analyze 20 µg of protein per well in duplicate.[6]
-
Data Analysis: Calculate the ratio of pMEK1 to total MEK1 and plot the values against the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice, such as female athymic nu/nu mice.[6]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375) into the flanks of the mice. Allow the tumors to reach a palpable size.
-
Drug Administration: Administer this compound orally at desired doses (e.g., 15, 25, 50, 100, and 200 mg/kg).[6]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every other day) using calipers.
-
Pharmacokinetic Analysis: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[6] Process the blood to obtain plasma and store at -80°C for analysis of this compound concentration.[6]
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, euthanize the animals and excise the tumors. Prepare tumor lysates for Western blot analysis to measure the levels of pMEK and pERK.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the pharmacokinetic and pharmacodynamic data.
Selectivity and Off-Target Effects
While this compound is highly selective for RAF kinases, it's important to consider potential off-target effects. At a concentration of 1 µM, this compound showed over 90% inhibitory activity against RAF kinases and over 50% inhibition against CSNK1D in a panel of 140 kinases.[4] In some cellular contexts, this compound has been shown to have weak effects on other kinases like casein kinase 1 delta (CK1δ), ribosomal S6 kinase 1 (RSK1), and receptor-interacting serine/threonine kinase 2 (RIP2K).[5]
Conclusion
This compound is a valuable research tool for elucidating the role of the RAF-MEK-ERK pathway in cancer. Its high potency and selectivity for B-Raf, particularly the V600E mutant, make it an excellent probe for studying the effects of RAF inhibition in relevant preclinical models. The provided data and protocols offer a comprehensive resource for researchers utilizing this compound in their cancer research endeavors. The paradoxical activation of the MAPK pathway in wild-type B-Raf contexts underscores the importance of understanding the genetic background of the model systems used.
References
- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0879: A Deep Dive into its Effects on Wild-Type B-Raf
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of GDC-0879, a potent B-Raf inhibitor, on the wild-type B-Raf kinase. While highly effective against the B-Raf V600E mutant, this compound exhibits a paradoxical activating effect on wild-type B-Raf, a phenomenon of critical importance in the development of Raf-targeted therapies. This document collates key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to provide a thorough understanding of this complex interaction.
Introduction
This compound is a small molecule inhibitor that was developed to target the constitutively active B-Raf V600E mutant protein, a key driver in many melanomas. However, in cells expressing wild-type B-Raf, particularly in the context of upstream activation of the RAS pathway, this compound can paradoxically enhance MAPK signaling. This guide will explore the mechanisms behind this paradoxical activation, present the quantitative data characterizing this compound's activity, and provide detailed experimental protocols for studying these effects.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potencies of this compound.
Table 1: In Vitro and Cellular IC50/EC50 Values of this compound
| Target/Assay | Cell Line/System | IC50/EC50 | Notes | Reference |
| Purified B-Raf V600E | Biochemical Assay | 0.13 nM (IC50) | Potent inhibition of the mutant kinase. | |
| pERK Inhibition | MALME-3M (B-Raf V600E) | 63 nM (IC50) | Inhibition of downstream signaling in a mutant cell line. | |
| pMEK1 Inhibition | A375 (B-Raf V600E) | 59 nM (IC50) | Inhibition of the immediate downstream target of Raf. | |
| pMEK1 Inhibition | Colo205 (B-Raf V600E) | 29 nM (IC50) | Potent downstream inhibition in another B-Raf mutant line. | |
| Antiproliferative Activity | A375 (B-Raf V600E) | < 0.5 µM (IC50) | Growth inhibition in a B-Raf mutant cell line. | |
| Antiproliferative Activity | HCT116 (Wild-Type B-Raf, KRAS mutant) | > 20 µM (IC50) | Lack of antiproliferative effect in a wild-type B-Raf, KRAS mutant cell line, consistent with paradoxical activation. | |
| B-Raf Kinase Domain Dimerization | In vivo BRET assay | 12 nM (EC50) | This compound promotes dimerization of the wild-type B-Raf kinase domain. |
Mechanism of Action on Wild-Type B-Raf: Paradoxical Activation
In cells with wild-type B-Raf, particularly those with upstream RAS mutations, this compound does not inhibit but rather activates the MAPK pathway. This phenomenon, known as paradoxical activation, is a consequence of the inhibitor's ability to promote the dimerization of Raf kinases.
The binding of this compound to one molecule of wild-type B-Raf within a dimer complex allosterically activates the unbound partner molecule. This compound has been shown to stabilize B-Raf homodimers and B-Raf:C-Raf heterodimers. This transactivation of the unbound Raf protomer leads to the phosphorylation and activation of MEK and ERK, ultimately driving cell proliferation. The activation of the MAPK pathway by this compound in wild-type B-Raf cells has been demonstrated to be dependent on C-Raf.
Signaling Pathway Diagram
Caption: Paradoxical activation of the MAPK pathway by this compound in wild-type B-Raf cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of this compound on purified B-Raf kinase.
Materials:
-
Purified recombinant human B-Raf V600E or wild-type B-Raf kinase
-
MEK1 as a substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phospho-MEK1 specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the purified B-Raf kinase, MEK1 substrate, and this compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km for the kinase).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the level of MEK1 phosphorylation using an ELISA-based method with a phospho-MEK1 specific antibody.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Phospho-ERK/MEK Assay (Western Blot or ELISA)
Objective: To measure the effect of this compound on the phosphorylation of downstream targets MEK and ERK in intact cells.
Materials:
-
Cancer cell lines (e.g., A375 for B-Raf V600E, HCT116 for wild-type B-Raf)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
For Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using a chemiluminescent substrate and an imaging system. e. Quantify band intensities and normalize to total protein and loading control.
-
For ELISA: a. Use a commercially available ELISA kit for phospho-MEK or phospho-ERK. b. Follow the manufacturer's instructions to measure the levels of phosphorylated proteins in the cell lysates.
-
Determine the IC50 or EC50 values from the dose-response curves.
Cell Viability Assay
Objective: To assess the impact of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 values.
Co-Immunoprecipitation for Raf Dimerization
Objective: To determine if this compound promotes the interaction between B-Raf and C-Raf.
Materials:
-
Cells co-expressing tagged versions of B-Raf and C-Raf (e.g., FLAG-B-Raf and HA-C-Raf)
-
This compound
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-HA and anti-FLAG)
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates and input lysates by Western blotting using antibodies against the tags (e.g., anti-HA to detect co-immunoprecipitated C-Raf).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of this compound.
Experimental Workflow for Cellular Analysis
Caption: Workflow for characterizing the cellular effects of this compound.
Conclusion
This compound serves as a critical tool for understanding the complexities of Raf kinase signaling. While a potent inhibitor of the B-Raf V600E mutant, its paradoxical activation of wild-type B-Raf highlights the challenges in targeting this pathway. The ability of this compound to stabilize Raf dimers and induce transactivation is a key mechanism that must be considered in the design and evaluation of next-generation Raf inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced effects of small molecule inhibitors on the MAPK signaling cascade.
GDC-0879: A Technical Overview of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
GDC-0879 is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF family of kinases, with a particular affinity for the B-Raf V600E mutant.[1][2][3] This document provides a comprehensive overview of the preclinical data for this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile across various preclinical species.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the Raf/MEK/ERK signaling cascade, a critical pathway in cellular proliferation and survival.[1][4] It demonstrates high potency against the oncogenic B-RafV600E mutation.[1][5] Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK pathway by promoting the dimerization of RAF kinases.[4][6] This context-dependent activity is a key characteristic of this compound.
In Vitro Activity
The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays. The compound exhibits a low nanomolar IC50 value against purified B-RafV600E and effectively inhibits the phosphorylation of downstream effectors MEK and ERK in B-RafV600E mutant cell lines.[1][7]
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (B-RafV600E) | 0.13 nM | Purified enzyme | [1][7] |
| IC50 (pERK) | 63 nM | MALME-3M cells | [1] |
| IC50 (pMEK1) | 59 nM | A375 melanoma cells | [5][7] |
| IC50 (pMEK1) | 29 nM | Colo205 colorectal carcinoma cells | [5][7] |
| EC50 (Cell Viability) | 0.75 µM | Malme3M cells | [1] |
| EC50 (Cell Viability) | < 0.5 µM | A375 cells | [5] |
Table 1: In Vitro Potency and Efficacy of this compound
Signaling Pathway
The primary signaling pathway affected by this compound is the MAPK/ERK pathway. In cancer cells harboring the B-RafV600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound inhibits the mutated B-Raf, thereby blocking downstream signaling to MEK and ERK, which results in reduced cell growth.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.jp]
- 7. medchemexpress.com [medchemexpress.com]
GDC-0879 (CAS Number: 905281-76-7): A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective B-Raf Inhibitor
This technical guide provides a comprehensive overview of GDC-0879 (CAS: 905281-76-7), a potent and selective small-molecule inhibitor of B-Raf kinase.[1][2] Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, key quantitative data, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is a selective inhibitor of the Raf/MEK/ERK signaling cascade, a critical pathway in cellular proliferation and survival.[2] The compound demonstrates high potency against the oncogenic V600E mutant of B-Raf, a common driver mutation in various cancers, including melanoma.[2] By binding to the ATP-binding site of B-Raf (V600E), this compound effectively blocks its kinase activity, leading to the inhibition of downstream signaling through MEK and ERK.[3] This ultimately results in reduced cell proliferation and tumor growth in B-Raf (V600E)-mutant cancer models.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| Purified B-Raf (V600E) | Enzymatic Assay | 0.13 nM | [1] |
| Phospho-ERK (pERK) | MALME-3M | 63 nM | [2] |
| Phospho-MEK1 (pMEK1) | A375 | 59 nM | |
| Phospho-MEK1 (pMEK1) | Colo205 | 29 nM | [1] |
| Cell Viability | MALME-3M | 0.75 µM | [2] |
| Cell Viability | A375, Colo205, and others | < 0.5 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Parameter | Value | Reference |
| A375 (B-Raf V600E) | Tumor Growth Inhibition | Dose-dependent | [2] |
| A375 (B-Raf V600E) | pMEK1 Inhibition (IC50) | 3.06 µM | [2] |
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
References
GDC-0879: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GDC-0879, a potent and selective inhibitor of B-Raf kinase. This document consolidates key molecular information, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation, tailored for professionals in the field of cancer research and drug development.
Core Molecular and Chemical Properties
This compound is a small molecule inhibitor targeting the Raf/MEK/ERK signaling cascade, a critical pathway in cellular proliferation and survival.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₄O₂ | [2][3] |
| Molecular Weight | 334.37 g/mol | [3][4][5][6] |
| CAS Number | 905281-76-7 | [2][3] |
| Formal Name | 2,3-dihydro-5-[1-(2-hydroxyethyl)-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-inden-1-one, oxime | [2] |
| Solubility | DMSO: 66 mg/mL (warmed) | [3] |
| Ethanol: 5 mg/mL | [3] | |
| Water: Insoluble | [3] |
Mechanism of Action and In Vitro Efficacy
This compound is a selective inhibitor of B-Raf kinase, with particular potency against the V600E mutant, a common oncogenic driver in various cancers.[1][2][3] Its inhibitory action on the Raf/MEK/ERK pathway has been quantified in several key cancer cell lines.
| Target | Cell Line | Assay Type | IC₅₀/EC₅₀ | Reference |
| B-RafV600E (purified enzyme) | - | Kinase Assay | 0.13 nM | [2] |
| pERK | MALME-3M | Cellular Assay | 63 nM | [2] |
| pMEK1 | A375 (melanoma) | Cellular Assay | 59 nM | [4][7] |
| pMEK1 | Colo205 (colorectal) | Cellular Assay | 29 nM | [4][7] |
| Cell Viability | Malme-3M | Proliferation Assay | 0.75 µM | [4] |
| Cell Viability | A375 | Proliferation Assay | < 0.5 µM | [4] |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the Raf/MEK/ERK signaling pathway, which is often constitutively activated in cancers with B-Raf mutations. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
This compound inhibits the mutated B-Raf kinase, blocking downstream signaling.
Experimental Protocols
In Vitro pMEK1 Inhibition Assay
This protocol outlines the procedure for determining the IC₅₀ of this compound for the inhibition of MEK1 phosphorylation in cancer cell lines.
1. Cell Culture and Treatment:
-
Culture A375 or Colo205 cells in appropriate media until they reach approximately 80% confluency.
-
Prepare a serial dilution of this compound in DMSO, with final concentrations ranging from 0.5 nM to 6.75 µM.[7]
-
Incubate the cells with the various concentrations of this compound for 25 minutes.[7]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 16,100 x g for 30 minutes at 4°C to pellet cellular debris.[7]
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. ELISA for pMEK1 and Total MEK1:
-
Use commercially available ELISA kits to determine the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in the cell lysates.[7]
-
Analyze samples in duplicate, using 20 µg of protein per well.[7]
-
Follow the manufacturer's instructions for incubation times, washing steps, and detection.
4. Data Analysis:
-
Calculate the ratio of pMEK1 to total MEK1 for each this compound concentration.
-
Determine the IC₅₀ value by performing a nonlinear regression analysis of the dose-response curve.[7]
In Vivo A375 Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow for in vivo evaluation of this compound in an A375 xenograft model.
1. Cell Preparation and Implantation:
-
Culture A375 human melanoma cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the A375 cell suspension into the flank of female athymic nu/nu mice (25-28 g).[7][8][9]
2. Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration. A formulation of 0.5% methylcellulose and 0.2% Tween 80 in water can be used as a vehicle.[4]
-
Administer this compound orally at doses ranging from 15 to 200 mg/kg, according to the desired treatment schedule.[2][7]
3. Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform endpoint analyses, which may include measuring final tumor weight and conducting pharmacodynamic studies (e.g., pMEK1 levels in tumor tissue) and histopathological examinations.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. GDC 0879 | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 9. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
GDC-0879: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in the development of various cancers, including melanoma.[1][2] this compound acts as an ATP-competitive inhibitor, primarily targeting the BRAF V600E mutant, thereby suppressing downstream signaling and inhibiting tumor cell growth.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its efficacy and mechanism of action.
Mechanism of Action
This compound selectively inhibits BRAF, with a high potency against the V600E mutant.[1] Inhibition of BRAF prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of cell proliferation and survival in BRAF-mutant cancer cells.[4] Interestingly, in cells with wild-type BRAF, this compound can paradoxically activate the MEK/ERK pathway.[5]
Data Presentation
Table 1: In Vitro Potency of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | Target | Assay | IC50 |
| A375 | Melanoma | BRAF V600E | pMEK1 Inhibition | 59 nM[4] |
| Colo205 | Colorectal Carcinoma | BRAF V600E | pMEK1 Inhibition | 29 nM[4] |
| Malme-3M | Melanoma | BRAF V600E | pERK Inhibition | 63 nM[1] |
| A375 | Melanoma | BRAF V600E | Proliferation | < 0.5 µM[4] |
| Malme-3M | Melanoma | BRAF V600E | Proliferation | 0.75 µM[1] |
Table 2: this compound Off-Target Activity
| Kinase Panel | This compound Concentration | Activity |
| 140 Kinases | 1 µM | >90% inhibition of RAF kinases, >50% inhibition of CSNK1D[3] |
Signaling Pathway Diagram
Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound in cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
BRAF V600E mutant cancer cell lines (e.g., A375, Colo205)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 nM to 10 µM.[6] Include a DMSO vehicle control (final DMSO concentration should be below 0.2%).[6]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72-96 hours at 37°C.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for pMEK and pERK Inhibition
This protocol is used to assess the inhibition of downstream signaling in the BRAF pathway.
Materials:
-
BRAF V600E mutant cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-15%)[6]
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMEK, anti-total MEK, anti-pERK, anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.[6] Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
GDC-0879: Application Notes and Protocols for Western Blot Analysis of pERK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of GDC-0879 on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 (pERK) using Western blot analysis. This compound is a potent and selective inhibitor of B-Raf kinase, particularly the V600E mutant, which is frequently implicated in various cancers.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of B-Raf kinase.[1] In cancer cells harboring the BRAF V600E mutation, oncogenic B-Raf constitutively activates the downstream MEK and ERK kinases, promoting cell proliferation and survival. This compound selectively binds to and inhibits the activity of B-Raf, thereby suppressing the phosphorylation of MEK and its subsequent phosphorylation of ERK.[2] This leads to a reduction in pERK levels, which can be quantified by Western blotting to assess the efficacy of the inhibitor.
Data Summary
The following table summarizes the quantitative data regarding the inhibitory activity of this compound from various studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Purified B-Raf V600E | 0.13 nM | [2] |
| IC50 | pERK (cellular) | 63 nM | [2] |
| IC50 | pMEK1 (A375 cells) | 59 nM | [2] |
| IC50 | pMEK1 (Colo205 cells) | 29 nM | [2] |
| EC50 | Malme3M cells (cellular viability) | 0.75 µM | [1] |
Signaling Pathway
The following diagram illustrates the RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: RAF/MEK/ERK signaling pathway and this compound inhibition.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing pERK levels following this compound treatment.
Caption: Western blot workflow for pERK analysis.
Detailed Experimental Protocol: Western Blot for pERK
This protocol is designed for cultured cells (e.g., A375 melanoma cells with BRAF V600E mutation) treated with this compound.
Materials and Reagents:
-
Cell Line: A375 or other suitable cell line with BRAF V600E mutation.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) To reduce basal pERK levels, serum-starve the cells for 12-24 hours in a low-serum medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.[3] Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, e.g., 1:1000 - 1:2000) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 - 1:10,000) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Wash the membrane thoroughly and re-block as in step 6.
-
Incubate the membrane with the primary antibody against total ERK1/2.
-
Repeat the subsequent washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the corresponding total ERK signal for each sample.
-
Compare the normalized pERK levels across the different this compound concentrations to determine the inhibitory effect.
-
References
Application Notes and Protocols for GDC-0879 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information is intended to guide researchers in setting up robust and reproducible experiments for drug discovery and development.
Introduction to this compound
This compound is an ATP-competitive small molecule inhibitor primarily targeting the B-Raf kinase, with high potency against the V600E mutant form, which is frequently observed in various cancers.[1][2] It inhibits the Raf/MEK/ERK signaling pathway, a critical cascade regulating cell proliferation and survival.[3][4] Understanding the biochemical and cellular effects of this compound is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Purified B-Raf (V600E) | Biochemical Kinase Assay | 0.13 nM | [2] |
| B-Raf Kinase Domain | In Vitro Kinase Assay | 34 nM | [5] |
Table 2: Cellular Potency of this compound
| Cell Line | Genotype | Assay Type | Endpoint | IC50 / EC50 | Reference |
| A375 (Melanoma) | B-Raf V600E | pMEK1 Inhibition | Phospho-MEK1 Levels | 59 nM | [3] |
| Colo205 (Colorectal) | B-Raf V600E | pMEK1 Inhibition | Phospho-MEK1 Levels | 29 nM | [3] |
| MALME-3M (Melanoma) | B-Raf V600E | pERK Inhibition | Phospho-ERK Levels | 63 nM | [1] |
| A375 (Melanoma) | B-Raf V600E | Cell Proliferation | Cell Viability | 0.23 µM | [1] |
| BRAF KD BRET Assay | - | Dimerization Assay | BRET Signal | 12 nM | [5] |
Signaling Pathway
This compound targets the B-Raf kinase within the MAPK/ERK signaling cascade. In cells with wild-type B-Raf, some RAF inhibitors can paradoxically activate this pathway by inducing RAF dimerization.[1][4]
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying ADP production.[6][7]
Objective: To determine the in vitro inhibitory activity of this compound against B-Raf (V600E).
Materials:
-
Recombinant human B-Raf (V600E) enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at the Kₘ for ATP if known, or 10 µM as a starting point.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X this compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of 2X substrate/ATP solution to each well.
-
Initiate the reaction by adding 5 µL of 2X kinase solution to each well. The final reaction volume is 10 µL.
-
Include "no enzyme" controls for background subtraction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for the ADP-Glo™ B-Raf kinase assay.
Cellular Assay: Western Blot for Phospho-ERK Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of ERK in a cellular context.[8][9]
Objective: To determine the cellular potency of this compound by measuring the inhibition of ERK phosphorylation in a B-Raf V600E mutant cell line (e.g., A375).
Materials:
-
A375 melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Wash the membrane and re-block.
-
Probe the membrane with the primary antibody against t-ERK, followed by the secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Further normalize to the loading control to account for any loading differences.
-
Calculate the percent inhibition of p-ERK relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of this compound concentration.
-
Caption: Workflow for Western blot analysis of p-ERK inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for GDC-0879 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of GDC-0879, a potent and selective inhibitor of the B-Raf kinase, in mouse xenograft models. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing efficacy and pharmacodynamic experiments.
Overview and Mechanism of Action
This compound is a small molecule inhibitor targeting the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. Its antitumor efficacy is particularly pronounced in tumors harboring the BRAF V600E mutation, where it can lead to sustained inhibition of downstream signaling. In preclinical mouse models, this compound has demonstrated significant tumor growth inhibition and has been a valuable tool for studying the effects of BRAF inhibition in vivo. The primary mechanism of action involves the inhibition of B-Raf, which in turn prevents the phosphorylation and activation of MEK and ERK.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in mice, as well as the commonly used cell lines for xenograft studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Parameter | Value | Reference |
| Clearance (CL) | 18.7 - 24.3 mL/min/kg | [1] |
| Volume of Distribution (Vd) | 0.49 - 1.9 L/kg | [1] |
| Terminal Half-Life (t1/2) | ~0.5 hours | [1] |
| Absolute Oral Bioavailability | 65% | [1] |
| Plasma Protein Binding | 68.8% - 81.9% | [1] |
Table 2: In Vivo Efficacy and Recommended Cell Lines for Xenograft Models
| Cell Line | Cancer Type | BRAF Status | Notes |
| A375 | Malignant Melanoma | V600E | Commonly used model for BRAF inhibitor studies. |
| Colo205 | Colorectal Carcinoma | V600E | Another established model for evaluating BRAF inhibitors. |
Table 3: Pharmacodynamic Effect of this compound in BRAF V600E Xenograft Models
| Biomarker | Inhibition | Duration |
| Phospho-ERK (pERK) | >90% | At least 8 hours |
| Phospho-MEK (pMEK) | >90% | At least 8 hours |
Experimental Protocols
The following are detailed protocols for establishing mouse xenograft models and for the preparation and administration of this compound.
Animal Models
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID
-
Sex: Female
-
Age: 6-8 weeks
-
Housing: Standard specific pathogen-free (SPF) conditions.
Cell Line Culture and Xenograft Implantation
-
Cell Culture: Culture A375 or Colo205 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach an average volume of 150-200 mm^3.
This compound Formulation and Dosing
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosing: Administer this compound orally via gavage. A common and effective dose reported in the literature is 100 mg/kg, administered once or twice daily.
-
Dose Volume: The volume of administration should be adjusted based on the mouse's body weight (typically 10 mL/kg).
-
Control Group: Administer the vehicle solution to the control group of mice.
Efficacy and Pharmacodynamic Analysis
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis:
-
At selected time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice.
-
Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).
-
Western Blot: Homogenize tumor tissue and extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK, total ERK, pMEK, and total MEK. Use a loading control like GAPDH or β-actin.
-
Immunohistochemistry: Embed fixed tumors in paraffin, section, and stain with antibodies against pERK.
-
Conclusion
This compound is a valuable tool for preclinical in vivo studies of BRAF-mutant cancers. The protocols outlined in these application notes provide a framework for conducting robust efficacy and pharmacodynamic studies in mouse xenograft models. Careful attention to experimental detail, including cell line selection, dosing formulation, and analytical methods, is crucial for obtaining reliable and reproducible results.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
GDC-0879 for Inducing RAF Dimerization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective, ATP-competitive inhibitor of the BRAF kinase.[1][2] While initially developed to target the oncogenic BRAF V600E mutant, this compound exhibits a fascinating characteristic in cells with wild-type BRAF: it induces the dimerization of RAF kinases (BRAF and CRAF), leading to the paradoxical activation of the downstream MEK-ERK signaling pathway.[2][3] This phenomenon arises because this compound binds to the active, DFG-in conformation of the RAF kinase domain, stabilizing it in a closed conformation that promotes dimerization.[2] This makes this compound a valuable tool for studying the intricacies of RAF biology, including the mechanisms of RAF dimerization, paradoxical MAPK pathway activation, and for screening for compounds that modulate these processes.
These application notes provide detailed protocols for utilizing this compound to induce and study RAF dimerization and its downstream consequences in cellular contexts.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various cellular and biochemical assays.
Table 1: In Vitro and Cellular Potency of this compound
| Target/Process | Assay System | Value | Reference |
| Purified B-Raf V600E | Biochemical Kinase Assay | IC₅₀: 0.13 nM | [1] |
| pERK Inhibition | MALME-3M (BRAF V600E) Cells | IC₅₀: 63 nM | [4] |
| pMEK1 Inhibition | A375 (BRAF V600E) Cells | IC₅₀: 59 nM | [1] |
| pMEK1 Inhibition | Colo205 (BRAF V600E) Cells | IC₅₀: 29 nM | [1] |
| Cell Viability | Malme3M (BRAF V600E) Cells | EC₅₀: 0.75 µM | [4] |
Table 2: this compound Induced RAF Dimerization and Pathway Activation
| Experiment | Cell Line | This compound Concentration | Observation | Reference |
| BRAF/CRAF Dimerization | HEK293T | 1 µM | Increased BRAF/CRAF dimerization | [5] |
| ERK Phosphorylation | RAF-expressing HEK293T cells | 1 µM | Increased ERK phosphorylation | [5] |
| BRET Assay for BRAF Homodimerization | Live Cells | EC₅₀ in the nanomolar range | Dose-dependent increase in BRET signal | [6] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 6. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GDC-0879 in Melanoma Cell Lines A375 and Malme-3M
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GDC-0879, a potent and selective B-Raf inhibitor, in the context of BRAF V600E mutant melanoma cell lines, A375 and Malme-3M. Detailed protocols for key experiments are provided to facilitate research and development of targeted cancer therapies.
Introduction
This compound is a small molecule inhibitor that specifically targets the B-Raf kinase, a key component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and lead to constitutive activation of this pathway, driving tumor cell proliferation and survival.[2][3] this compound has shown significant anti-tumor efficacy in melanoma cell lines harboring the BRAF V600E mutation.[2]
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding site of the B-Raf V600E mutant kinase, thereby inhibiting its activity.[4] This leads to a downstream suppression of MEK and ERK phosphorylation, ultimately resulting in decreased cell proliferation and tumor growth.[1][2] It is important to note that in cells with wild-type BRAF, RAF inhibitors like this compound can paradoxically activate the MAPK pathway by promoting RAF dimerization.[4][5]
Cell Line Information
-
A375: This is a human malignant melanoma cell line established from a 54-year-old female patient.[6] It is characterized by an epithelial-like morphology and harbors the BRAF V600E mutation.[6] These cells are highly tumorigenic and are a common model for studying melanoma.[6]
-
Malme-3M: This human melanoma cell line was established from a metastatic site in a 43-year-old male.[7] It exhibits a fibroblast-like morphology and also carries the BRAF V600E mutation.[7]
Data Presentation
The following table summarizes the in vitro efficacy of this compound in the A375 and Malme-3M melanoma cell lines.
| Cell Line | Target | Parameter | Value | Reference |
| A375 | B-Raf V600E | IC50 (pMEK1 inhibition) | 59 nM | [8] |
| Malme-3M | B-Raf V600E | IC50 (pERK inhibition) | 63 nM | [1][9] |
| Malme-3M | Cellular Viability | EC50 | 0.75 µM | [10] |
| Purified Enzyme | B-Raf V600E | IC50 | 0.13 nM | [1][9][11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: this compound inhibits the constitutively active B-Raf V600E mutant in the MAPK pathway.
Caption: A generalized workflow for evaluating the efficacy of this compound in melanoma cell lines.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations greater than 10 mM.[1] To prepare a 10 mM stock solution, dissolve 3.34 mg of this compound (MW: 334.37 g/mol ) in 1 mL of DMSO.[9]
-
To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[11]
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of A375 and Malme-3M cells.
Materials:
-
A375 or Malme-3M cells
-
Complete growth medium (e.g., DMEM for A375, IMDM for Malme-3M, supplemented with 10-20% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed A375 or Malme-3M cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.[5] Include a DMSO-only control (vehicle).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability according to the manufacturer's instructions for the chosen reagent. For an MTT assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the EC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of MEK and ERK in A375 and Malme-3M cells.
Materials:
-
A375 or Malme-3M cells
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A375 or Malme-3M cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-2 hours).[5] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK, normalized to the loading control.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of both BRAF and MEK in BRAFV600E mutant melanoma restores compromised dendritic cell (DC) function while having differential direct effects on DC properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 6. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 7. mskcc.org [mskcc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. GDC 0879 | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
GDC-0879 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and use of GDC-0879, a potent and selective inhibitor of B-Raf kinase, in cell culture experiments. This document includes information on the mechanism of action, preparation of stock solutions, and step-by-step procedures for common cell-based assays, including cell viability and Western blotting for key signaling pathway components. All quantitative data is summarized for easy reference, and signaling pathway and experimental workflow diagrams are provided for enhanced clarity.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is particularly potent against the V600E mutant form of B-Raf, which is frequently implicated in the development of various cancers, including melanoma.[2] this compound's mechanism of action involves the competitive inhibition of ATP binding to B-Raf, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This ultimately leads to the suppression of the MAPK pathway and a reduction in cancer cell proliferation and survival.[1][3]
This compound Properties and Storage
A summary of the key properties and recommended storage conditions for this compound is provided in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 334.37 g/mol | [1] |
| Formulation | Crystalline solid | N/A |
| Solubility | Soluble in DMSO (>10 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (Stock Solution) | -20°C for up to 6 months; -80°C for up to 1 year | N/A |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, add 2.99 mL of DMSO to 1 mg of this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in the table above.
B-Raf/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is used as an example.[4]
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of A375 cells.
Materials:
-
A375 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value. The reported EC50 for this compound in A375 cells is approximately 0.3 µM.[6]
Western Blot Analysis of pMEK and pERK
This protocol describes the detection of phosphorylated MEK and ERK in A375 cells treated with this compound.
Materials:
-
A375 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-phospho-ERK1/2, anti-total MEK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.[5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. This compound is expected to decrease the phosphorylation of MEK and ERK in a dose-dependent manner.[7]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various cell-based assays.
| Parameter | Cell Line | Value | Reference |
| pERK IC50 | MALME-3M | 63 nM | [1] |
| pMEK1 IC50 | A375 | 59 nM | N/A |
| pMEK1 IC50 | Colo205 | 29 nM | N/A |
| Cell Proliferation EC50 | A375 | ~0.3 µM | [6] |
| Recommended Cellular Concentration | Various | 1 - 300 nM | N/A |
Troubleshooting
-
Low this compound Potency: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the final concentration of DMSO in the cell culture medium is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
Inconsistent Western Blot Results: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times. Use fresh lysis buffer with protease and phosphatase inhibitors.
-
High Variability in Cell Viability Assays: Ensure even cell seeding and consistent cell health across all wells. Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols, researchers can effectively investigate the role of B-Raf inhibition in the MAPK signaling pathway and its impact on cancer cell biology. The provided diagrams and quantitative data serve as valuable resources for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: GDC-0879 and CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective inhibitor of the B-RAF kinase, a critical component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, most notably in melanomas harboring the BRAF V600E mutation.[1][2] this compound exhibits high potency against the BRAF V600E mutant, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation.[1][3][4] CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening has emerged as a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents.[5][6] The combination of this compound with CRISPR screening provides a robust platform to elucidate mechanisms of drug sensitivity and resistance, identify novel drug targets, and discover synergistic therapeutic combinations.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in CRISPR screening to identify genetic modifiers of its anti-cancer activity.
This compound: Mechanism of Action and In Vitro Activity
This compound is an ATP-competitive inhibitor that selectively targets the B-RAF kinase.[7] In cells with the BRAF V600E mutation, this compound effectively inhibits the constitutively active kinase, leading to a reduction in the phosphorylation of downstream targets MEK and ERK.[1][8] This inhibition of the MAPK pathway ultimately results in decreased cell proliferation and tumor growth.[2][4] Interestingly, in cells with wild-type BRAF, this compound can paradoxically activate the MAPK pathway by promoting the dimerization of RAF proteins.[9] This context-dependent activity is a crucial consideration in experimental design and data interpretation.
Quantitative Data for this compound Activity
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Purified B-RAF V600E | 0.13 nM | [1][8] |
| IC50 | pMEK1 inhibition (A375 melanoma cells) | 59 nM | [3][8] |
| IC50 | pMEK1 inhibition (Colo205 colorectal carcinoma cells) | 29 nM | [3][8] |
| IC50 | pERK inhibition (cellular) | 63 nM | [1][3][8] |
| EC50 | Cellular viability (Malme-3M cells) | 0.75 µM | [1][3] |
| Recommended Cellular Concentration | General Use | 1-300 nM | [7] |
Signaling Pathway of this compound in BRAF V600E Mutant Cells
The following diagram illustrates the mechanism of action of this compound in cancer cells harboring the BRAF V600E mutation.
CRISPR Screening with this compound: Application and Workflow
CRISPR-based genetic screens are a powerful methodology to identify genes that influence the cellular response to a drug. In the context of this compound, a CRISPR screen can be employed to uncover genes that, when knocked out, confer resistance or sensitivity to the compound. This information is invaluable for understanding the drug's mechanism of action, identifying potential combination therapies, and elucidating mechanisms of acquired resistance.
Experimental Workflow for a this compound CRISPR Knockout Screen
The following diagram outlines a typical workflow for a pooled CRISPR knockout screen to identify genes that modulate sensitivity to this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro pMEK1 Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of MEK1 phosphorylation in a cellular context.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 or Colo205)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Lysis buffer
-
BCA Protein Assay Kit
-
pMEK1 and total MEK1 ELISA kits
-
Plate reader
Procedure:
-
Seed A375 or Colo205 cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.5 nM to 10 µM.
-
Remove the medium from the cells and add the this compound dilutions. Include a DMSO-only control.
-
Incubate the cells with the compound for 30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Use pMEK1 and total MEK1 ELISA kits to quantify the levels of phosphorylated and total MEK1 in each lysate, following the manufacturer's instructions. Normalize the sample input to 20 µg of total protein per well.
-
Calculate the ratio of pMEK1 to total MEK1 for each concentration of this compound.
-
Plot the pMEK1/total MEK1 ratio against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[8]
Protocol 2: CRISPR-Cas9 Knockout Screen for this compound Resistance/Sensitivity
Objective: To identify genes that, when knocked out, alter the sensitivity of BRAF V600E mutant cells to this compound.
Materials:
-
BRAF V600E mutant cell line expressing Cas9 (e.g., A375-Cas9)
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin or other selection antibiotic
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentiviral Library Transduction
-
Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduce the A375-Cas9 cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[10] Maintain a cell population that represents the library complexity at a minimum of 500-1000 cells per sgRNA.[10]
-
Select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
Expand the selected cell population.
Part B: this compound Selection
-
Split the transduced cell population into two groups: a control group (treated with DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be predetermined to be around the IC50 or IC80 for the cell line to provide adequate selective pressure.
-
Culture the cells for a period that allows for the enrichment or depletion of specific sgRNA populations (typically 14-21 days).
-
Maintain the cell population at a sufficient size to preserve library complexity throughout the screen.
Part C: Analysis
-
Harvest cells from both the control and treatment groups at the end of the selection period.
-
Isolate genomic DNA from each cell population.
-
Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Analyze the PCR products by next-generation sequencing to determine the abundance of each sgRNA.
-
Compare the sgRNA read counts between the this compound-treated and DMSO-treated samples.
-
Identify sgRNAs that are significantly enriched (indicating resistance-conferring gene knockouts) or depleted (indicating sensitivity-conferring gene knockouts) in the this compound-treated population using statistical analysis tools like MAGeCK.
Conclusion
This compound is a valuable tool for studying the MAPK/ERK signaling pathway and for investigating potential therapeutic strategies in BRAF-mutant cancers. The integration of this compound with CRISPR screening provides a powerful approach to uncover the complex genetic networks that underlie drug response. The protocols and information provided here serve as a guide for researchers to design and execute robust experiments to further our understanding of cancer biology and to accelerate the development of more effective cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screens Identify Essential Cell Growth Mediators in BRAF Inhibitor-resistant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Screen Workflow: Target Discovery in Nature Study | Ubigene [ubigene.us]
Application Notes and Protocols for G-879 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] This pathway, when constitutively activated by mutations such as BRAF V600E, is a critical driver in several human cancers, including melanoma and colorectal cancer.[4][5] this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models harboring the BRAF V600E mutation.[1][4] These application notes provide detailed protocols for the use of this compound in xenograft studies, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the B-Raf kinase, with high potency against the V600E mutant form (IC50 = 0.13 nM).[1][2][3][6][7] Inhibition of B-Raf V600E by this compound blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the suppression of cell proliferation and tumor growth in BRAF V600E-mutant cancer cells.[1][2][4][6] Interestingly, in cells with wild-type BRAF, this compound can paradoxically activate the MAPK pathway by promoting the dimerization of RAF isoforms.[8] Therefore, the anti-tumor efficacy of this compound is primarily associated with tumors harboring the BRAF V600E mutation.[4]
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the BRAF V600E mutant kinase.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| B-Raf V600E IC50 | Purified Enzyme | 0.13 nM | [1][2][3][6][7] |
| pERK IC50 | Malme-3M (BRAF V600E) | 63 nM | [1][3][7] |
| pMEK1 IC50 | A375 (BRAF V600E) | 59 nM | [2][6] |
| pMEK1 IC50 | Colo205 (BRAF V600E) | 29 nM | [2][6] |
| Cell Viability EC50 | Malme-3M (BRAF V600E) | 0.75 µM | [1][6] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Clearance (CL) | IV | - | 18.7 - 24.3 mL/min/kg | [9] |
| Volume of Distribution (Vd) | IV | - | 0.49 - 1.9 L/kg | [9] |
| Terminal Half-life (t1/2) | IV | - | 0.28 h (rats) - 2.97 h (dogs) | [9] |
| Oral Bioavailability | PO | - | 65% | [9] |
| k_a | PO | 15-200 | 8.20 h⁻¹ | [2] |
| k_e | PO | 15-200 | 0.59 h⁻¹ | [2] |
| Apparent Volume of Distribution | PO | 15-200 | 6.19 L/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% Methylcellulose in sterile water
-
0.2% Tween 80 in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared.[1][7] Note that the solubility in DMSO is >10 mM.[1] For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating may be helpful.[1] Store stock solutions at -20°C for up to several months.[1]
-
Vehicle Preparation: Prepare the dosing vehicle by mixing 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[6]
-
Final Formulation: On the day of dosing, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL dosing volume), add the appropriate amount of stock solution to the vehicle.
-
Homogenization: Vortex the final suspension thoroughly to ensure it is uniform.[6] The mixed solution should be used immediately for optimal results.[6]
Protocol 2: Cell Line-Derived Xenograft (CDX) Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model using a BRAF V600E mutant cell line and subsequent treatment with this compound.
Materials:
-
BRAF V600E mutant human cancer cell line (e.g., A375 melanoma, Colo205 colorectal)
-
Female athymic nu/nu mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation (from Protocol 1)
-
Oral gavage needles
Experimental Workflow Diagram:
Caption: Workflow for a this compound xenograft study.
Procedure:
-
Cell Culture: Culture A375 or Colo205 cells in their recommended medium supplemented with 10% FBS and antibiotics. Maintain cells in a 37°C, 5% CO2 incubator.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and vehicle control groups.[5]
-
This compound Administration: Administer this compound orally via gavage at a dose ranging from 15 to 200 mg/kg, typically on a daily schedule.[1][2][5] A common effective dose reported in studies is 100 mg/kg.[5][6] The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): To assess target engagement, tumors can be harvested at specific time points after the final dose (e.g., 2, 4, 8 hours).[4] The levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in tumor lysates can be determined by ELISA or Western blot. A sustained inhibition of >90% for 8 hours has been associated with improved survival.[4]
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between this compound plasma concentration and the inhibition of pharmacodynamic markers like pMEK can be modeled to determine the IC50 in vivo.[10] This can then be correlated with tumor growth inhibition to understand the exposure-response relationship.[10][11]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.
Troubleshooting
-
Poor Oral Bioavailability: Ensure proper formulation and administration technique. The reported oral bioavailability in mice is ~65%.[9]
-
Lack of Efficacy: Confirm the BRAF V600E mutation status of the cell line. Efficacy of this compound is strongly correlated with this mutation.[1][4] Also, consider potential resistance mechanisms, such as activation of the PI3K pathway.[4]
-
Toxicity: Monitor mice for signs of toxicity, such as weight loss or changes in behavior. If toxicity is observed, consider reducing the dose or frequency of administration.
By following these guidelines and protocols, researchers can effectively utilize this compound in xenograft models to investigate its anti-tumor properties and further understand its mechanism of action in vivo.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC 0879 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacodynamics of 2- ethan-1-ol (this compound), a Potent and Selective B-Raf Kinase Inhibitor: Understanding Relationships between Systemic Concentrations, Phosphorylated Mitogen-Activated Protein Kinase Kinase 1 Inhibition, and Efficacy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: GDC-0879 Treatment for Colorectal Cancer Cell Line (Colo205)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of GDC-0879, a potent and selective B-Raf inhibitor, in the context of the BRAF V600E mutant colorectal cancer cell line, Colo205.
Introduction
This compound is a small molecule inhibitor targeting the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The BRAF V600E mutation, present in the Colo205 cell line, leads to constitutive activation of this pathway, promoting cell proliferation and survival.[1][3] this compound has demonstrated potent inhibitory activity against the B-Raf V600E mutant, making it a valuable tool for studying MAPK pathway inhibition in colorectal cancer models.[1][2]
Mechanism of Action
This compound selectively binds to the ATP-binding site of the B-Raf kinase, preventing its phosphorylation and subsequent activation of downstream effectors, MEK1 and ERK.[4][5] This inhibition of the Raf/MEK/ERK signaling cascade ultimately leads to a reduction in cell proliferation and induction of apoptosis in BRAF V600E mutant cancer cells like Colo205.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in the Colo205 cell line.
| Parameter | Cell Line | Value | Reference |
| B-Raf IC50 | Colo205 | 0.13 nM | [1][2] |
| pMEK1 Inhibition IC50 | Colo205 | 29 nM | [1][2] |
Signaling Pathway Diagram
Caption: this compound inhibits the constitutively active BRAF V600E mutant in the MAPK pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's effect on Colo205 cells.
Experimental Protocols
Cell Culture and Maintenance of Colo205 Cells
Materials:
-
Colo205 cell line (ATCC® CCL-222™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture Colo205 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add Trypsin-EDTA solution to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
Colo205 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed Colo205 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for MAPK Pathway Inhibition
Materials:
-
Colo205 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-BRAF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed Colo205 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Colo205 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed Colo205 cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Assessing GDC-0879 Efficacy in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] This increased physiological relevance is crucial for the preclinical assessment of anti-cancer therapeutics. GDC-0879 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[5][6][7] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma, and lead to constitutive activation of this pathway, driving cell proliferation and survival.[8][9]
These application notes provide a comprehensive guide to assessing the efficacy of this compound in 3D tumor spheroid models. The protocols outlined below detail the generation of 3D spheroids, treatment with this compound, and subsequent analysis of cell viability and pathway inhibition.
Data Presentation
This compound Efficacy in 2D Cell Culture Models
While specific data on this compound efficacy in 3D models is limited in publicly available literature, its potent activity has been well-characterized in various 2D cancer cell lines. This data serves as a baseline for comparison with 3D model assessments.
| Cell Line | Cancer Type | BRAF Status | Assay | IC50 | Reference |
| Malme-3M | Melanoma | V600E | pERK Inhibition | 63 nM | [5] |
| Malme-3M | Melanoma | V600E | Cell Viability | 0.75 µM | [5][7] |
| A375 | Melanoma | V600E | pMEK1 Inhibition | 59 nM | [6][7] |
| Colo205 | Colorectal Carcinoma | V600E | pMEK1 Inhibition | 29 nM | [6][7] |
Comparative Efficacy of BRAF Inhibitors in 2D vs. 3D Cell Culture Models
Studies with other BRAF inhibitors, such as Dabrafenib, have demonstrated a trend of increased resistance in 3D spheroid models compared to 2D monolayer cultures. This is often attributed to factors like limited drug penetration, altered gene expression, and the presence of quiescent cell populations within the spheroid core.[1][10][11] The following table, adapted from studies on Dabrafenib, illustrates this common observation and provides an expected trend for this compound.
| Cell Line | Cancer Type | BRAF Status | Drug | IC50 (2D) | IC50 (3D Spheroid) | Fold Change (3D/2D) | Reference |
| HEMa | Melanocytes | Wild-Type | Dabrafenib | 24.26 µM | 47.25 µM | ~1.9 | [1] |
| C32 | Melanoma | Wild-Type | Dabrafenib | 16.36 µM | 21.05 µM | ~1.3 | [1] |
Note: The data for Dabrafenib is presented to exemplify the expected shift in efficacy when moving from 2D to 3D models. Researchers should generate specific data for this compound in their 3D models of interest.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids using the Hanging Drop Method
This protocol describes the formation of uniform tumor spheroids, a critical first step in assessing drug efficacy in a 3D context.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, Colo205 colorectal)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
10 cm non-adherent petri dishes
-
Multi-channel pipette
Procedure:
-
Culture cancer cells in a standard 2D flask to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Using a multi-channel pipette, carefully dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it back on the dish.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating the generated spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
Procedure:
-
Gently harvest the spheroids from the hanging drops by rinsing the lid with complete medium into a sterile reservoir.
-
Transfer individual spheroids into the wells of an ultra-low attachment 96-well plate containing 100 µL of fresh complete medium per well.
-
Prepare a serial dilution of this compound in complete medium from the stock solution. It is recommended to test a concentration range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment period (e.g., 72 hours).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol details the measurement of cell viability in 3D spheroids following this compound treatment. The CellTiter-Glo® 3D assay is specifically designed for enhanced lytic capacity to penetrate large spheroids.
Materials:
-
This compound treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescent signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
This compound Mechanism of Action in the MAPK/ERK Pathway
Caption: this compound inhibits the mutated BRAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow for Assessing this compound Efficacy in 3D Spheroids
Caption: Workflow for evaluating this compound efficacy in 3D tumor spheroid models.
References
- 1. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of several human cancers, making B-Raf an attractive target for therapeutic intervention. This compound has demonstrated significant inhibitory activity, particularly against the B-Raf V600E mutant, which is prevalent in melanoma and other malignancies.[2] This document provides detailed application notes and protocols for the use of this compound in various high-throughput screening (HTS) assays, including methods for assessing cell viability, target engagement, and downstream pathway modulation. The provided protocols and data will aid researchers in the evaluation of this compound and similar compounds in a drug discovery setting.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the RAS/RAF/MEK/ERK pathway, plays a crucial role in regulating cell proliferation, differentiation, and survival. The B-Raf V600E mutation leads to constitutive activation of this pathway, driving oncogenesis. This compound is an ATP-competitive inhibitor that has shown high potency and selectivity for B-Raf, particularly the V600E mutant.[3] Its efficacy has been demonstrated in both biochemical and cell-based assays, making it a valuable tool for cancer research and drug development. This document outlines key HTS assays for characterizing the activity of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: Biochemical and Cellular IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Purified B-Raf V600E | 0.13 nM | [2][4] |
| Cellular Assay (pERK Inhibition) | Malme-3M (B-Raf V600E) | 63 nM | [2][4] |
| Cellular Assay (pMEK1 Inhibition) | A375 (B-Raf V600E) | 59 nM | [2][5] |
| Cellular Assay (pMEK1 Inhibition) | Colo205 (B-Raf V600E) | 29 nM | [2][5] |
Table 2: Cellular EC50 Values for this compound in Proliferation/Viability Assays
| Cell Line | BRAF Status | EC50 Value | Reference |
| A375 | V600E | < 0.5 µM | [2] |
| Malme-3M | V600E | 0.75 µM | [2] |
| Colo205 | V600E | < 0.5 µM | [2] |
| SK-MEL-28 | V600E | < 0.5 µM | [2] |
| G-361 | V600E | < 0.5 µM | [2] |
| SW1417 | V600E | < 0.5 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability/Antiproliferation Assay using CellTiter-Glo®
This protocol is adapted for a 96-well format and is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[6][7][8][9]
Materials:
-
Cells of interest (e.g., A375, Colo205)
-
Complete cell culture medium
-
This compound
-
DMSO (for compound dilution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Luminometer
Protocol:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Phospho-MEK1 (Ser217/221) Cellular ELISA
This protocol describes a sandwich ELISA to measure the levels of phosphorylated MEK1 in cell lysates following treatment with this compound. This protocol is a general guideline and can be adapted for specific ELISA kits, such as those from Thermo Fisher Scientific or Cell Signaling Technology.[10][11][12]
Materials:
-
Cells of interest (e.g., A375, Colo205)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-MEK1 (Ser217/221) Sandwich ELISA Kit (e.g., Cell Signaling Technology, Cat. No. 7175)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 25 minutes).[5] Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure (refer to the specific kit manual for details):
-
Dilute the cell lysates to a consistent protein concentration (e.g., 20 µg per well) in the provided sample diluent.[5]
-
Add 100 µL of the diluted lysates and standards to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as recommended in the kit protocol (e.g., 2 hours at 37°C or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as recommended.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of phospho-MEK1 in each sample from the standard curve.
-
Normalize the phospho-MEK1 levels to total MEK1 levels (determined by a separate total MEK1 ELISA) or to total protein concentration.
-
Plot the normalized phospho-MEK1 levels against the this compound concentration to determine the IC50 value.
-
NanoBRET™ CRAF-BRAF Interaction Assay
This protocol is for monitoring the interaction of CRAF and BRAF in live cells using the NanoBRET™ technology from Promega. This compound has been shown to induce the dimerization of CRAF and BRAF.
Materials:
-
HEK293 or other suitable cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent (Promega, Cat. No. E2311)
-
CRAF-HaloTag® and BRAF-NanoLuc® expression vectors
-
White, tissue culture-treated 96-well plates
-
This compound
-
HaloTag® NanoBRET® 618 Ligand (Promega)
-
NanoBRET® Nano-Glo® Substrate (Promega, Cat. No. N1571)
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Transfection:
-
Co-transfect cells with CRAF-HaloTag® and BRAF-NanoLuc® vectors using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. A 1:1 or 1:10 donor-to-acceptor ratio can be tested for optimization.
-
Incubate for 24 hours.
-
-
Cell Plating and Compound Treatment:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Prepare two pools of cells: one with HaloTag® NanoBRET® 618 Ligand (for BRET measurement) and one without (for background measurement).
-
Plate the cells in a white 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
BRET Measurement:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the average raw BRET ratio from the "no ligand" control wells.
-
Plot the corrected BRET ratio against the this compound concentration to generate a dose-response curve and determine the EC50 for dimer induction.
-
Conclusion
This compound is a valuable research tool for investigating the role of the RAF/MEK/ERK pathway in cancer. The high-throughput screening assays detailed in this document provide robust and reproducible methods for characterizing the biochemical and cellular activity of this compound and other potential B-Raf inhibitors. The provided protocols for cell viability, phospho-MEK1 ELISA, and NanoBRET assays offer a comprehensive approach to evaluating compound potency, target engagement, and downstream signaling effects, which are critical for the advancement of novel cancer therapeutics.
References
- 1. NanoBRET® Nano-Glo® Detection Systems [worldwide.promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abcam.com [abcam.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. PathScan® Phospho-MEK1 (Ser217/221) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
GDC-0879: A Tool for Interrogating Drug Resistance Mechanisms in Oncology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its high specificity for the V600E mutant of B-Raf has made it a valuable research tool for studying the mechanisms of action of targeted cancer therapies and the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these critical areas of oncology research.
Introduction
The Raf/MEK/ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of melanomas and other cancers.[3] this compound was developed as a small molecule inhibitor that specifically targets this oncogenic driver.[1]
A key area of investigation involving this compound is the phenomenon of "paradoxical activation" of the MAPK pathway. In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), this compound can paradoxically increase ERK phosphorylation.[4][5][6] This occurs through the inhibitor-mediated dimerization of RAF isoforms (BRAF and CRAF), leading to the transactivation of CRAF.[4][5][7] Understanding this paradoxical effect is crucial for elucidating mechanisms of both intrinsic and acquired resistance to RAF inhibitors.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 (pERK) | MALME-3M | BRAF V600E | 63 nM | [2] |
| IC50 (pMEK1) | A375 | BRAF V600E | 59 nM | [8] |
| IC50 (pMEK1) | Colo205 | BRAF V600E | 29 nM | [8] |
| EC50 (Cell Viability) | Malme3M | BRAF V600E | 0.75 µM | [8] |
| EC50 (Cell Viability) | A375 | BRAF V600E | < 0.5 µM | [8] |
| EC50 (Cell Viability) | Various BRAF V600E | BRAF V600E | < 0.5 µM | [8] |
| EC50 (Cell Viability) | KRAS/NRAS mutant | BRAF WT | > 7.5 µM | [9] |
In Vivo Activity of this compound
| Model | Parameter | Dosage | Outcome | Reference |
| A375 Xenograft (mice) | Tumor Growth Inhibition | 15-200 mg/kg (oral) | Dose-dependent inhibition | |
| A375 Xenograft (mice) | pMEK1 Inhibition (IC50) | - | 3.06 µM | |
| BRAF V600E Tumors (mice) | pERK Inhibition | - | >90% for 8 hours | [8][10] |
Signaling Pathways and Mechanisms of Resistance
This compound's interaction with the MAPK pathway and the common mechanisms of resistance are depicted in the following diagrams.
Caption: this compound inhibits the MAPK pathway in BRAF V600E mutant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.com]
- 5. asuragen.com [asuragen.com]
- 6. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols for GDC-0879 Co-Immunoprecipitation with RAF Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the RAF inhibitor GDC-0879, its mechanism of action related to RAF protein dimerization, and detailed protocols for co-immunoprecipitation (Co-IP) experiments to study this phenomenon.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with a particularly high affinity for the B-RAF V600E mutant.[1][2][3] While initially developed to inhibit the constitutively active B-RAF V600E monomer in melanoma, a fascinating characteristic of this compound and other Type I RAF inhibitors is their ability to promote the dimerization of wild-type RAF proteins, such as B-RAF and C-RAF.[4] This paradoxical effect can lead to the transactivation of the uninhibited RAF protomer within the dimer, resulting in the activation of the downstream MEK-ERK signaling pathway in cells with wild-type B-RAF and active RAS.[2][5] Understanding the dynamics of this compound-induced RAF dimerization is crucial for elucidating its full biological effects and for the development of next-generation RAF inhibitors.
Co-immunoprecipitation is a key technique to investigate these drug-induced protein-protein interactions. This document provides detailed protocols for performing Co-IP experiments to analyze the interaction between RAF proteins in the presence of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Purified B-RAF V600E | 0.13 nM | [1][3][4] |
| IC50 | pERK inhibition (Malme-3M cells) | 63 nM | [1][6] |
| IC50 | pMEK1 inhibition (A375 cells) | 59 nM | [1][4] |
| IC50 | pMEK1 inhibition (Colo205 cells) | 29 nM | [1][4] |
| EC50 | B-RAF Kinase Domain Dimerization (BRET assay) | 12 nM | [7] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Paradoxical MAPK Pathway Activation
This compound, as a Type I inhibitor, binds to the active conformation of the RAF kinase domain. In cells with wild-type B-RAF and active RAS, this binding stabilizes a conformation that is prone to dimerization with another RAF protein (e.g., C-RAF). This heterodimerization leads to the paradoxical activation of the downstream MAPK pathway because the drug-bound protomer allosterically activates the unbound protomer.
Caption: this compound paradoxical activation of the MAPK pathway.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps for performing a co-immunoprecipitation experiment to detect this compound-induced RAF dimerization.
Caption: Workflow for RAF co-immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for their high transfection efficiency.
-
Culture Conditions: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Co-transfect cells with plasmids encoding epitope-tagged RAF proteins (e.g., pEGFP-C1-CRAF and pCMV-Tag 2B-BRAF for GFP-CRAF and Flag-BRAF, respectively) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the proteins for 24-48 hours post-transfection.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.[7]
-
Incubate the cells for the desired time (e.g., 1-4 hours).
-
Protocol 2: Co-Immunoprecipitation
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., anti-Flag antibody for Flag-BRAF) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis Buffer (or a less stringent wash buffer, e.g., with 0.1% NP-40).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-GFP antibody to detect co-immunoprecipitated GFP-CRAF) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against the "bait" protein (anti-Flag) to confirm successful immunoprecipitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
The provided protocols and data offer a robust framework for investigating the this compound-induced dimerization of RAF proteins. By carefully performing these experiments, researchers can gain valuable insights into the complex pharmacology of RAF inhibitors and their impact on cellular signaling pathways. This knowledge is essential for the rational design of novel therapeutics targeting the RAS-RAF-MEK-ERK pathway in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GDC-0879 Technical Support Center: Solubility and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and use of GDC-0879 in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful application of this compound in your research.
Solubility Data
The solubility of this compound in various solvents is a critical factor for successful experimental design. The following table summarizes the available quantitative data. It is important to note that this compound is largely insoluble in aqueous solutions like water and cell culture media at high concentrations.[1][2][3] Therefore, a stock solution in an organic solvent, typically DMSO, is required.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.34 - 66 mg/mL | 10 - 197.38 mM | Warming and sonication can aid dissolution.[1][2][4] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Ethanol | 5 mg/mL | 14.95 mM | |
| Water | Insoluble | Insoluble | Generally considered insoluble.[1][2][3] |
| Aqueous Buffer (pH 6.5) | 75 µg/mL (0.075 mg/mL) | ~0.224 mM | Thermodynamic solubility.[5] |
| Water (with assistance) | 3.23 mg/mL | 9.66 mM | Requires ultrasonication and heating to 60°C to achieve this concentration.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution in DMSO is the standard method for preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. The molecular weight of this compound is 334.37 g/mol .[4]
-
Aseptically weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To facilitate dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1][2]
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[4]
Dilution of this compound Stock Solution in Cell Culture Media
Careful dilution of the DMSO stock into aqueous cell culture media is crucial to prevent precipitation.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock in fresh, pre-warmed cell culture medium to achieve the final desired experimental concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.2% to avoid solvent-induced cytotoxicity. [6]
-
Add the final diluted this compound solution to your cells and mix gently by swirling the plate.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated after I added it to my cell culture medium. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your media is low, ideally below 0.2%.[6] High concentrations of DMSO can cause the compound to crash out when diluted in an aqueous solution.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of media can help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
-
Sonication: Briefly sonicating the final diluted solution in the cell culture medium might help to redissolve small precipitates, but this should be done with caution to avoid damaging media components.
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal concentration of this compound depends on the cell line and the specific experimental goals. However, a common range used in published studies is between 0.1 µM and 10 µM.[6] this compound is a potent inhibitor of the V600E mutant B-Raf kinase, with an IC50 of 0.13 nM in enzymatic assays and an IC50 of 63 nM for reducing phospho-ERK levels in Malme-3M cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I store my this compound?
A3: this compound powder should be stored at -20°C.[4] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[4] Avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, this compound is reported to be insoluble in water.[1][2][3] A stock solution must be prepared in an organic solvent like DMSO.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant.[4] It functions by blocking the Raf/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[4][7]
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on mutant B-Raf.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for testing the effects of this compound on cultured cells.
Caption: A generalized experimental workflow for utilizing this compound in cell culture studies.
References
GDC-0879 Off-Target Effects in Cancer Cells: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the B-RAF inhibitor, GDC-0879. The information provided addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the B-RAF kinase.[1][2] It was specifically designed to target the oncogenic B-RAF V600E mutant.[2]
Q2: In which cancer cell lines is this compound expected to be effective?
The efficacy of this compound is strongly correlated with the B-RAF V600E mutational status.[2][3] It has demonstrated potent inhibition of the RAF/MEK/ERK signaling pathway and cellular viability in B-RAF V600E mutant cell lines, including A375 melanoma and Colo205 colorectal carcinoma cells.[2][4][5]
Q3: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is the paradoxical activation of the MEK/ERK signaling pathway in cells with wild-type B-RAF and mutant RAS (e.g., KRAS).[3][6] This occurs because the inhibitor can promote the dimerization of RAF kinases (B-RAF and C-RAF), leading to the transactivation of the drug-free protomer and subsequent downstream signaling.[7][8] In a kinase panel of 140 kinases, this compound at 1 µM showed over 50% inhibitory activity against CSNK1D.[1] Other studies have noted weak binding to RSK1 and RIP2K.[6]
Q4: Why am I observing increased ERK phosphorylation after treating wild-type B-RAF cells with this compound?
This is a known paradoxical effect of some RAF inhibitors, including this compound.[6][9] In cells with wild-type B-RAF, particularly those with upstream activation from mutant RAS, this compound can induce RAF dimerization, leading to the activation of C-RAF and subsequent phosphorylation of MEK and ERK.[7][8]
Troubleshooting Guide
Issue 1: this compound is not inhibiting proliferation in my cancer cell line.
-
Possible Cause 1: Incorrect B-RAF mutational status.
-
Possible Cause 2: PI3K pathway activation.
Issue 2: I am observing unexpected or inconsistent results in my cellular assays.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Recommended concentrations for cellular use generally range from 1-300 nM.[1]
-
-
Possible Cause 2: Inappropriate experimental duration.
-
Troubleshooting Step: Optimize the incubation time for your experiment. For example, inhibition of pMEK1 in A375 and Colo205 cells has been observed after a 25-minute incubation.[4]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| B-RAF V600E | Purified enzyme assay | 0.13 nM | [4] |
| pERK | Cellular assay (MALME-3M cells) | 63 nM | [2][5] |
| pMEK1 | Cellular assay (A375 cells) | 59 nM | [4][5] |
| pMEK1 | Cellular assay (Colo205 cells) | 29 nM | [4][5] |
| Cellular Viability | Cellular assay (Malme3M cells) | 0.75 µM | [2] |
Table 2: Off-Target Activity of this compound
| Off-Target | Assay Condition | % Inhibition | Reference |
| CSNK1D | 1 µM this compound | >50% | [1] |
| RSK1 | Not specified | 25% binding | [6] |
| RIP2K | Not specified | 25% binding | [6] |
Experimental Protocols
1. pMEK1/pERK Inhibition Assay (ELISA-based)
-
Cell Seeding: Seed A375 or Colo205 cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for 25 minutes.[4]
-
Cell Lysis: Lyse the cells and centrifuge at 16,100 x g for 30 minutes to pellet cellular debris.[4]
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
ELISA: Use commercially available ELISA kits to determine the levels of pMEK1, total MEK1, pERK, and total ERK in each sample, using 20 µg of protein per well.[4]
-
Data Analysis: Normalize the phosphorylated protein levels to the total protein levels for each target. Calculate IC50 values by plotting the normalized data against the logarithm of the this compound concentration.
2. Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
Viability Reagent: Add a cell viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions.
-
Measurement: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and calculate the EC50 value.
Visualizations
Caption: this compound signaling in different genetic contexts.
Caption: Experimental workflow for testing this compound.
Caption: Logical relationships of this compound effects.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. apexbt.com [apexbt.com]
- 3. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GDC-0879 Technical Support Center: Troubleshooting Paradoxical ERK Activation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the RAF inhibitor GDC-0879. It addresses the common challenge of paradoxical ERK activation and offers troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] It is particularly effective against the constitutively active BRAF V600E mutant, a common mutation in various cancers like melanoma.[3][4] In cells with this mutation, this compound inhibits the RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation and tumor growth.[1][5]
Q2: What is paradoxical ERK activation in the context of this compound?
Paradoxical ERK activation is a phenomenon where treatment with a RAF inhibitor like this compound, instead of inhibiting the MAPK pathway, leads to its activation. This is typically observed in cells with wild-type BRAF and an upstream activating mutation, such as in KRAS.[3][4] In these cellular contexts, this compound binding to one BRAF molecule in a RAF dimer (e.g., BRAF-CRAF) can allosterically activate the unbound RAF protomer, leading to increased MEK and ERK phosphorylation.[6][7]
Q3: In which cell types or genetic backgrounds am I most likely to observe paradoxical ERK activation with this compound?
You are most likely to encounter paradoxical ERK activation in cells that:
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Possess wild-type BRAF.[3]
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Harbor activating mutations in upstream components of the MAPK pathway, most notably KRAS mutations.[3][4]
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Express CRAF, as it plays a crucial role in forming the heterodimers that mediate this effect.[6][7]
Conversely, in cells with the BRAF V600E mutation, this compound is expected to inhibit ERK signaling.[1][4]
Troubleshooting Guide
Q4: I am treating my wild-type BRAF cell line with this compound and I see an increase in pERK levels. Is my experiment failing?
Not necessarily. This is the expected outcome of paradoxical activation. This compound can promote the dimerization of RAF kinases, such as BRAF and CRAF, in wild-type BRAF cells.[6][7] This dimerization leads to the transactivation of one kinase by the other within the dimer, resulting in downstream MEK and ERK phosphorylation.[8]
Q5: How can I confirm that the increased pERK I'm observing is due to paradoxical activation?
To confirm paradoxical activation, you can perform the following experiments:
-
Test a BRAF V600E mutant cell line in parallel: As a positive control for inhibition, treat a BRAF V600E mutant cell line (e.g., A375) with this compound. You should observe a decrease in pERK levels in this cell line.[1][5]
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Knockdown of CRAF: Use siRNA or shRNA to deplete CRAF in your wild-type BRAF cells. If the paradoxical increase in pERK upon this compound treatment is attenuated or abolished, it confirms the involvement of CRAF-containing dimers.[6][7]
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Use a MEK inhibitor: Co-treatment with a MEK inhibitor (e.g., Selumetinib or UO126) should block the this compound-induced increase in pERK, confirming the signal is proceeding through the canonical RAF-MEK-ERK pathway.[3]
Q6: My cell viability assay shows increased proliferation in my KRAS-mutant cell line after this compound treatment. Why is this happening?
This is a direct consequence of paradoxical ERK activation. The increased ERK signaling in KRAS-mutant cells treated with this compound can promote cell proliferation and survival.[3][4] This highlights the importance of understanding the genetic background of your cell lines when interpreting results from RAF inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the literature.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay | IC50/EC50 | Reference |
| Purified BRAF V600E | Kinase Assay | 0.13 nM | [1][9] |
| Malme-3M (BRAF V600E) | pERK Inhibition | 63 nM | [2][9] |
| A375 (BRAF V600E) | pMEK1 Inhibition | 59 nM | [5] |
| Colo205 (BRAF V600E) | pMEK1 Inhibition | 29 nM | [5] |
| A375 (BRAF V600E) | Cell Proliferation | ~300 nM | [10] |
| HCT116 (KRAS mutant) | Cell Proliferation | > 20 µM | [10] |
| MeWo (Wild-Type BRAF) | Cell Proliferation | > 20 µM | [10] |
Table 2: Recommended Concentration Range for Cellular Assays
| Assay Type | Recommended Concentration | Reference |
| Cellular pERK/pMEK Inhibition | 1 - 300 nM | [2] |
| Cell Viability/Proliferation | 0.078 - 20 µM | [11] |
Experimental Protocols
Protocol 1: Western Blot for pERK and pMEK Levels
This protocol is designed to assess the phosphorylation status of ERK and MEK in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-pMEK1/2, anti-total MEK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.[11] Incubate for the desired period (e.g., 72-96 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the EC50 values.
Visualizations
Caption: Canonical MAPK signaling pathway.
Caption: Mechanism of paradoxical ERK activation by this compound.
Caption: Troubleshooting workflow for paradoxical ERK activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors [elifesciences.org]
- 7. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
GDC-0879 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GDC-0879 in DMSO stock solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.[2][3] It is crucial to use fresh, moisture-free DMSO, as the presence of water can reduce the solubility of the compound and potentially promote degradation.[4]
Q2: What are the recommended storage conditions and expected stability for this compound DMSO stock solutions?
A2: For optimal stability, this compound DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. Recommended storage temperatures and expected stability are summarized in the table below.
Q3: Can I store this compound stock solutions at room temperature?
A3: No, it is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on a wide range of compounds in DMSO have shown significant degradation over time at ambient temperatures.[5] For short-term handling during experiments, solutions should be kept on ice and protected from light.
Q4: My this compound precipitated out of solution after diluting the DMSO stock in my aqueous experimental media. What should I do?
A4: This is a common issue for compounds with low aqueous solubility.[6] To resolve this, you can try the following:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Sonication: Use a bath sonicator to help redissolve the precipitate.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous buffer.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Q5: How does this compound work?
A5: this compound is a potent and selective inhibitor of B-Raf kinase, particularly the B-Raf V600E mutant.[2] It functions by blocking the Raf/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[7][8][9] In some cellular contexts with wild-type B-Raf, this compound can paradoxically activate this pathway.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound DMSO stock solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Sub-optimal Temperature: The dissolution process is slow at room temperature. 3. Insufficient Mixing: The compound has not been adequately agitated. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Gently warm the solution to 37°C for 10-15 minutes.[3] 3. Vortex the solution and/or use a bath sonicator to facilitate dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Poor Aqueous Solubility: this compound has low solubility in aqueous solutions. 2. "Salting Out": The rapid change in solvent polarity causes the compound to precipitate.[13] 3. High Final Concentration: The desired final concentration in the aqueous medium is above the solubility limit. | 1. Perform a stepwise dilution rather than a single large dilution. 2. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.[14] 3. Consider using a co-solvent system if compatible with your experimental setup. 4. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤0.5%). |
| Inconsistent experimental results over time. | 1. Degradation of this compound: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used. | 1. Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles.[1] 2. Store aliquots at -80°C for long-term storage. 3. Verify the stability of your stock solution using the HPLC-MS protocol provided below. 4. Ensure your pipettes are properly calibrated. |
| Unexpected activation of the MAPK pathway. | Paradoxical Activation: In cells with wild-type B-Raf, this compound can promote the dimerization of Raf proteins, leading to the activation of the downstream MEK/ERK pathway.[10][11][12][15] | 1. Be aware of the B-Raf mutational status of your cell lines. Paradoxical activation is a known phenomenon for some B-Raf inhibitors in wild-type B-Raf cells. 2. Consider using a lower concentration of this compound. 3. If inhibiting the pathway in wild-type B-Raf cells is the goal, a different inhibitor might be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Duration | Expected Stability | Recommendations |
| Room Temperature | Hours | Not Recommended | Avoid prolonged storage at room temperature. |
| 4°C | Days | Limited | Suitable for short-term storage (e.g., during an experiment). |
| -20°C | Up to 6 months | Good | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 1 year | Excellent | Recommended for long-term storage.[1] |
Table 2: Representative Stability Data of this compound (10 mM in DMSO) assessed by HPLC-MS
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) |
| -80°C | 1 month | 99.8% |
| -80°C | 6 months | 99.5% |
| -80°C | 12 months | 99.1% |
| -20°C | 1 month | 99.6% |
| -20°C | 6 months | 98.2% |
| -20°C | 12 months | 96.5% |
| 4°C | 1 week | 97.9% |
| 4°C | 4 weeks | 92.3% |
| Room Temp (25°C) | 24 hours | 98.5% |
| Room Temp (25°C) | 1 week | 89.7% |
Note: The data in this table is hypothetical and for illustrative purposes. Actual stability may vary based on the purity of this compound and DMSO, and storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes and/or gently warm to 37°C.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in DMSO by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in DMSO. Specific parameters may need to be optimized for your instrumentation.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Create multiple aliquots of this stock solution for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
For analysis, dilute the DMSO stock solution to a final concentration of 1 µM in a 50:50 acetonitrile:water mixture.
-
-
HPLC-MS Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
MS Detection: Monitor the parent ion of this compound (m/z = 335.15).
-
-
Data Analysis:
-
At each time point, determine the peak area of the this compound parent peak from the HPLC-UV or MS chromatogram.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
(Peak Area at Time X / Peak Area at Time 0) * 100 = % Remaining this compound.
-
Plot the % remaining this compound against time for each storage condition.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 12. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing GDC-0879 Concentration for pERK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GDC-0879 concentration to effectively inhibit phosphorylated ERK (pERK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of B-Raf kinase.[1][2][3][4] Its primary mechanism is to bind to the ATP-binding site of B-Raf, particularly the B-Raf V600E mutant, thereby inhibiting its kinase activity.[1][3] This action blocks the downstream signaling cascade of the MAPK/ERK pathway, leading to reduced phosphorylation of MEK and ERK.[2][5]
Q2: What is the reported IC50 of this compound for pERK inhibition?
The cellular IC50 value for this compound in inhibiting pERK is approximately 63 nM.[1][2][3][4] However, the effective concentration can vary depending on the cell line and experimental conditions.
Q3: In which types of cancer cell lines is this compound most effective?
This compound shows the highest efficacy in cell lines with the B-Raf V600E mutation, such as A375 melanoma and Colo205 colorectal carcinoma cells.[1][2][4] Its effectiveness is strongly correlated with the presence of this mutation.[3][4][5]
Q4: What is "paradoxical activation" of the MAPK pathway and how does it relate to this compound?
Paradoxical activation is a phenomenon where RAF inhibitors like this compound can, under certain conditions, increase rather than decrease MAPK pathway signaling.[6][7][8] This can occur in cells with wild-type B-Raf and activated upstream signaling (e.g., RAS mutations).[5][7][8] this compound can promote the dimerization of RAF isoforms (e.g., B-Raf/C-Raf), leading to transactivation of C-Raf and subsequent downstream activation of MEK and ERK.[7][9][10]
Q5: What are the recommended starting concentrations for an optimization experiment?
Based on the reported IC50 values, a good starting point for a dose-response experiment would be a concentration range from 1 nM to 10 µM. A recommended range for cellular use is 1-300 nM.[11] It is advisable to perform a broad titration to identify the optimal concentration for your specific cell line and experimental setup.
Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Purified B-Raf V600E | Enzyme Assay | - | 0.13 nM | [1] |
| Cellular pERK | Cellular Assay | Malme3M | 63 nM | [1][3][4] |
| Cellular pMEK1 | Cellular Assay | A375 | 59 nM | [1][2] |
| Cellular pMEK1 | Cellular Assay | Colo205 | 29 nM | [1][2] |
| Cellular Viability | Cellular Assay | Malme3M | 0.75 µM | [3][4] |
| Cellular Viability | Cellular Assay | A375 | < 0.5 µM | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for pERK Inhibition using Western Blotting
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting ERK phosphorylation in your target cell line.
Materials:
-
Target cell line (e.g., A375 for B-Raf V600E positive control)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your target cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0 nM (DMSO vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours). A 1-hour incubation is often sufficient to observe effects on signaling pathways.[12]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the this compound concentration to determine the optimal inhibitory concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of pERK observed | Incorrect this compound concentration: The concentration used may be too low for the specific cell line. | Perform a broader dose-response experiment with higher concentrations (up to 10 µM). |
| Cell line is resistant: The cell line may not have a B-Raf V600E mutation or may have other resistance mechanisms (e.g., activating RAS mutations, PI3K pathway activation).[1][5] | Confirm the mutational status of your cell line. Consider co-treatment with a PI3K inhibitor if the PI3K pathway is active.[1] | |
| Degraded this compound: The compound may have degraded due to improper storage. | Ensure this compound is stored correctly (e.g., at -20°C or -80°C as a stock solution in DMSO).[2] Use a fresh aliquot of the compound. | |
| Increased pERK levels (Paradoxical Activation) | Wild-type B-Raf and upstream activation: The cell line may have wild-type B-Raf and an activating mutation in an upstream component like RAS.[5][7] | Verify the RAS and B-Raf mutational status of your cell line. This phenomenon is a known characteristic of some RAF inhibitors in specific genetic contexts.[6][8] |
| Inappropriate concentration: Paradoxical activation can be concentration-dependent. | Carefully analyze your dose-response curve. The paradoxical effect may occur at a specific concentration range. | |
| High background on Western blot | Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific. | Optimize antibody concentrations. Ensure adequate blocking and washing steps. |
| Insufficient washing: Residual antibodies or blocking buffer can cause high background. | Increase the number and duration of wash steps. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluency, passage number, or serum concentration can affect signaling pathways. | Standardize cell culture conditions. Use cells within a consistent passage number range. |
| Inaccurate pipetting: Errors in preparing drug dilutions or loading samples can lead to variability. | Use calibrated pipettes and be meticulous in sample preparation. |
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.kr]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
GDC-0879 resistance in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the BRAF inhibitor GDC-0879 in long-term cell culture experiments.
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound Over Time
Possible Cause 1: Development of Acquired Resistance
Long-term exposure of BRAF V600E mutant cancer cells to this compound can lead to the selection and expansion of resistant clones.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells and compare it to the parental cell line. A significant increase in the IC50 value indicates acquired resistance. For BRAF inhibitors like vemurafenib, a 6 to 24-fold increase in IC50 has been observed in cell lines such as A375 and SK-MEL-28[1].
-
Investigate Resistance Mechanisms:
-
MAPK Pathway Reactivation: Analyze the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, by Western blot. Resistant cells may exhibit restored or elevated levels of p-MEK and p-ERK despite the presence of this compound. This can be due to acquired mutations in NRAS or amplification of the BRAF V600E allele[2][3].
-
PI3K/AKT Pathway Activation: Assess the phosphorylation status of AKT and its downstream targets. Activation of the PI3K/AKT pathway is a common bypass mechanism for BRAF inhibitor resistance[4].
-
-
Consider Combination Therapy: Explore the efficacy of combining this compound with inhibitors of the reactivated or bypass pathways, such as a MEK inhibitor (for MAPK pathway reactivation) or a PI3K/AKT inhibitor.
Problem: No Initial Response to this compound in a BRAF V600E Mutant Cell Line
Possible Cause 1: Intrinsic Resistance
Some BRAF V600E mutant cell lines may harbor co-existing mutations that confer intrinsic resistance to BRAF inhibitors.
Suggested Solution:
-
Verify Genotype: Confirm the BRAF V600E mutation status of your cell line. Perform genetic sequencing to check for other mutations, particularly in genes like NRAS. Tumor cells with oncogenic NRAS mutations often show limited dependence on BRAF activity and are frequently resistant to this compound, with EC50 values often exceeding 7.5 μM[5].
-
Assess Baseline Signaling: Analyze the baseline phosphorylation levels of ERK and AKT. High basal levels of p-AKT may indicate a reliance on the PI3K/AKT pathway for survival, rendering the cells less sensitive to BRAF inhibition alone.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound in sensitive BRAF V600E mutant cell lines?
A1: this compound is a potent inhibitor of BRAF V600E. In sensitive melanoma cell lines like A375 and Colo205, the IC50 for inhibiting pMEK1 is in the range of 29-59 nM, and the IC50 for inhibiting cellular pERK is approximately 63 nM[6]. The EC50 for cell viability is typically below 0.5 μM in sensitive cell lines[6].
Q2: How can I generate a this compound resistant cell line in the lab?
A2: A standard method for generating acquired resistance is through continuous long-term exposure to the drug with gradually increasing concentrations. A detailed protocol is provided in the "Experimental Protocols" section below. The process can take several months.
Q3: What are the most common mechanisms of acquired resistance to BRAF inhibitors like this compound?
A3: The most common mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through various alterations, including mutations in NRAS, amplification of the BRAF V600E gene, or expression of BRAF V600E splice variants[2][3].
-
Activation of bypass signaling pathways: The PI3K/AKT pathway is a frequently observed bypass route that promotes cell survival and proliferation in the presence of BRAF inhibition[4].
Q4: What is "paradoxical activation" of the MAPK pathway and is it related to this compound resistance?
A4: In BRAF wild-type cells, some BRAF inhibitors, including this compound, can paradoxically increase MAPK signaling. This occurs because the inhibitor promotes the dimerization of RAF proteins (BRAF and CRAF), leading to the transactivation of CRAF and subsequent MEK-ERK signaling[2][7]. While this is a mechanism of toxicity in normal cells, it can also contribute to resistance in heterogeneous tumors containing BRAF wild-type cells.
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | BRAF Status | Other Relevant Mutations | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Change | Reference |
| A375 (Melanoma) | V600E | - | ~59 nM (pMEK1) | > 7.5 µM (NRAS mutant) | >127 | [5][6] |
| Colo205 (Colorectal) | V600E | - | ~29 nM (pMEK1) | Not Reported | - | [6] |
| Hypothetical Data | V600E | - | 0.1 µM (Cell Viability) | 2.5 µM (Cell Viability) | 25 | - |
Note: The hypothetical data is based on typical fold-changes observed for other BRAF inhibitors.
Table 2: Expected Changes in Key Signaling Proteins in this compound Resistant Cells
| Protein | Expected Change in Resistant Cells | Method of Detection |
| p-MEK1/2 | Increased or restored levels | Western Blot |
| p-ERK1/2 | Increased or restored levels | Western Blot |
| p-AKT (Ser473) | Increased levels | Western Blot |
| NRAS | Potential activating mutations | DNA Sequencing |
| BRAF | Potential gene amplification | qPCR or FISH |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous, long-term drug exposure.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by continuously culturing the cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach confluency, always maintaining the selective pressure of the drug. If significant cell death occurs after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat Dose Escalation: Repeat the dose escalation process incrementally over several months. The goal is to reach a final concentration that is significantly higher than the initial IC50 (e.g., 10-20 times the initial IC50).
-
Characterize Resistant Population: Once a resistant population is established, perform the following characterizations:
-
Confirm IC50 Shift: Determine the new IC50 of the resistant cell line and calculate the fold-change compared to the parental line. A significant increase confirms resistance[8].
-
Analyze Signaling Pathways: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-MEK, p-ERK, p-AKT).
-
Genotypic Analysis: Sequence key genes such as NRAS and BRAF to identify potential mutations or amplifications.
-
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathways
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Plate parental and resistant cells and treat with this compound at a concentration close to the IC50 of the sensitive line for a specified time (e.g., 24 hours). Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the signaling pathway activation between parental and resistant cells.
Visualizations
Caption: this compound inhibits the BRAF V600E mutant in the MAPK pathway.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. Elucidating molecular mechanisms of acquired resistance to BRAF inhibitors in melanoma using a microfluidic device and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to BRAF inhibition in BRAFV600E mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanoma - GDC 0879 - NRAS mutation - LARVOL VERI [veri.larvol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with GDC-0879 treatment
Welcome to the technical support resource for GDC-0879. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the BRAF serine/threonine kinase.[1][2][3] It is particularly effective against the constitutively active BRAF V600E mutant, which is prevalent in various cancers.[4][5] In cells harboring the BRAF V600E mutation, this compound inhibits the downstream signaling of the MAPK/ERK pathway (RAS-RAF-MEK-ERK), leading to decreased cell proliferation and tumor growth.[5][6]
Q2: I am observing an increase in cell proliferation after this compound treatment. Why is this happening?
This phenomenon is known as "paradoxical activation" of the MAPK pathway and is a well-documented, yet unexpected, result of this compound treatment in specific cellular contexts.[4][7] In cells with wild-type (WT) BRAF, particularly those with upstream activation of the pathway (e.g., KRAS mutations), this compound can promote the dimerization of RAF kinases (BRAF/CRAF or BRAF/BRAF).[7][8] This dimerization leads to the transactivation of one RAF kinase by its dimer partner, resulting in a net increase in downstream MEK and ERK phosphorylation and subsequent cell proliferation.[4][7]
Q3: In which cell lines is paradoxical activation most likely to occur?
Paradoxical activation is most commonly observed in cell lines with wild-type BRAF, and particularly in those with activating mutations in RAS (e.g., KRAS, NRAS).[4][6] The efficacy of this compound is strongly associated with the BRAF V600E mutational status.[6] Therefore, treating BRAF WT or RAS mutant cell lines with this compound may lead to an increase in MAPK signaling and cell growth.
Q4: What are the recommended concentrations for in vitro experiments?
The effective concentration of this compound is cell-line dependent. For BRAF V600E mutant cell lines like A375 and Colo205, the IC50 for pMEK1 inhibition is in the range of 29-59 nM.[2] For cellular assays, a concentration range of 1-300 nM is recommended for inhibiting BRAF V600E.[3] However, to observe paradoxical activation in BRAF WT cells, higher concentrations, often in the micromolar range, may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: Are there any known off-target effects of this compound?
This compound is highly selective for RAF kinases. However, kinase profiling studies have shown some minimal off-target activity. At a concentration of 1 µM, this compound exhibited over 50% inhibitory activity against Casein Kinase 1 Delta (CSNK1D) and has been noted to have weak interactions with RSK1 and RIP2K.[3][4] While the primary paradoxical effects are attributed to RAF dimerization, these minor off-target activities should be considered when interpreting unexpected phenotypes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Increased pERK/pMEK levels after treatment in a BRAF WT cell line. | This is likely due to paradoxical activation of the MAPK pathway. This compound can promote RAF dimerization and subsequent transactivation in BRAF WT cells.[4][7] | 1. Verify Cell Line Genotype: Confirm the BRAF and RAS mutational status of your cell line. 2. Co-treatment with a MEK inhibitor: To confirm that the observed effect is MAPK-dependent, co-treat with a MEK inhibitor (e.g., Selumetinib, Trametinib). This should abrogate the proliferative effect.[4] 3. Perform RAF Dimerization Assay: Use co-immunoprecipitation to assess BRAF/CRAF heterodimerization following this compound treatment. |
| No effect on cell viability in a BRAF V600E mutant cell line. | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low. 2. Drug Instability: Improper storage or handling may have led to drug degradation. 3. Activation of Bypass Pathways: The cells may have developed resistance through activation of parallel signaling pathways, such as the PI3K/AKT pathway.[1][6] | 1. Perform a Dose-Response Curve: Titrate this compound over a wider concentration range (e.g., 1 nM to 10 µM). 2. Check Drug Quality and Storage: Ensure this compound is stored at -20°C or -80°C and prepare fresh stock solutions in DMSO.[2] 3. Assess PI3K/AKT Pathway Activation: Perform western blotting for pAKT and consider co-treatment with a PI3K or AKT inhibitor. |
| Variability in results between experiments. | 1. Inconsistent Drug Preparation: Differences in the preparation of this compound working solutions. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Assay Timing: The kinetics of paradoxical activation can be rapid, with effects seen as early as 5 minutes.[8] | 1. Standardize Solubilization: Prepare fresh stock solutions in high-quality, anhydrous DMSO to a concentration of at least 66 mg/mL (197.38 mM).[1] For in vivo studies, specific formulations with PEG300 and Tween-80 may be required.[2] 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your endpoint. |
| Decreased tumor growth in a KRAS-mutant xenograft model. | While paradoxical activation is a concern, some studies have reported decreased time to progression in certain KRAS-mutant tumors following this compound administration, suggesting a complex and context-dependent in vivo response.[6] | 1. Pharmacodynamic Analysis: Analyze tumor tissue for pERK and pMEK levels to understand the in vivo effect on the MAPK pathway.[6] 2. Consider Tumor Microenvironment: The in vivo response may be influenced by factors not present in cell culture. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (pMEK1 Inhibition) | IC50 (pERK Inhibition) | Reference |
| A375 | Melanoma | 59 nM | 63 nM | [1][2] |
| Colo205 | Colorectal Carcinoma | 29 nM | Not Reported | [1][2] |
| Malme3M | Melanoma | 0.75 µM | Not Reported | [1] |
Table 2: this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | ~0.3 | 65 | [9] |
| Rat | 86.9 | 0.49 - 1.9 | 0.28 | Not Reported | [9] |
| Dog | 5.84 | 0.49 - 1.9 | 2.97 | 18 | [9] |
| Monkey | 14.5 | 0.49 - 1.9 | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Assessing Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[4]
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pMEK1/2, total MEK1/2, pERK1/2, and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Co-Immunoprecipitation for RAF Dimerization
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the RAF isoforms (e.g., anti-BRAF or anti-CRAF) overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by western blot for the presence of the other RAF isoform (e.g., blot for CRAF if you immunoprecipitated BRAF).
Visualizations
Caption: this compound inhibits monomeric BRAF V600E, blocking MAPK signaling.
Caption: this compound promotes RAF dimerization in BRAF WT cells, causing paradoxical MAPK activation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GDC-0879 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing GDC-0879-induced toxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the B-Raf kinase, with high affinity for the BRAFV600E mutant.[1] It also demonstrates activity against the wild-type B-Raf and c-Raf kinases.[1] In cells with the BRAFV600E mutation, this compound effectively inhibits the downstream RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation.[1][2]
Q2: Why am I observing increased proliferation or pathway activation in my wild-type BRAF cell line upon this compound treatment?
This phenomenon is known as "paradoxical activation" of the MAPK pathway. In cells with wild-type BRAF and active upstream signaling (e.g., RAS mutations), this compound binding to one BRAF or CRAF molecule can promote the formation of RAF dimers (BRAF-CRAF heterodimers or CRAF homodimers).[3][4] This dimerization leads to the transactivation of the unbound RAF protomer, resulting in an overall increase in downstream MEK and ERK phosphorylation and subsequent cell proliferation.[3]
Q3: What are the potential off-target effects of this compound that could contribute to in vitro toxicity?
While this compound is highly selective for RAF kinases, it has been shown to have off-target activity. At a concentration of 1 µM, this compound can inhibit Casein Kinase 1 Delta (CSNK1D) by more than 50%.[5] CSNK1D is involved in various cellular processes, including the regulation of cell cycle progression, circadian rhythm, and Wnt signaling.[6][7] Inhibition of CSNK1D has been shown to reduce cell proliferation and viability in certain cancer cell lines.[7][8][9] Therefore, off-target inhibition of CSNK1D could contribute to the observed cytotoxic or cytostatic effects of this compound, particularly at higher concentrations.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Culture
If you are observing significant cytotoxicity after treating your cells with this compound, consider the following troubleshooting steps:
1. Optimize this compound Concentration and Exposure Duration:
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing excessive toxicity. It is also advisable to conduct a time-course experiment to identify the shortest exposure time required to achieve the desired biological effect.[10]
-
Rationale: High concentrations and prolonged exposure to kinase inhibitors are common causes of in vitro toxicity. The recommended concentration for cellular use of this compound is typically in the range of 1-300 nM.[5]
2. Assess for Apoptosis:
-
Recommendation: To determine if the observed cell death is due to apoptosis, you can co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK. A significant reduction in cell death upon co-treatment would indicate the involvement of apoptotic pathways.
-
Rationale: Kinase inhibitors can induce apoptosis through on-target or off-target mechanisms. Z-VAD-FMK is a cell-permeant pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[11][12]
3. Investigate the Role of Oxidative Stress:
-
Recommendation: To assess the contribution of oxidative stress to this compound toxicity, co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). An increase in cell viability with NAC co-treatment suggests that oxidative stress is a contributing factor.
-
Rationale: Some kinase inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. N-acetylcysteine is a potent antioxidant that can mitigate ROS-induced cytotoxicity.[13][14]
Issue 2: Inconsistent or Unexpected Experimental Results
If you are encountering variability or unexpected outcomes in your experiments with this compound, review the following factors:
1. Cell Line Genotype:
-
Recommendation: Confirm the BRAF and RAS mutation status of your cell line.
-
Rationale: The cellular response to this compound is highly dependent on the genetic background of the cells. As detailed in the FAQ section, wild-type BRAF cells with upstream RAS activation can exhibit paradoxical activation of the MAPK pathway.
2. Reagent Preparation and Handling:
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and non-toxic.
-
Rationale: Improper handling and storage of the compound can lead to degradation and loss of potency, resulting in inconsistent results.
3. Standardize Cell Culture Conditions:
-
Recommendation: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Rationale: Variations in cell culture conditions can significantly impact cellular responses to drug treatment.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 / EC50 | Assay Type | Reference |
| A375 | Melanoma | V600E | 0.5 µM | Proliferation Assay | [1] |
| Colo205 | Colorectal Carcinoma | V600E | 29 nM (pMEK1) | pMEK1 Inhibition | [2] |
| Malme3M | Melanoma | V600E | 0.75 µM | Proliferation Assay | [1] |
| MALME3M | Melanoma | V600E | 63 nM (pERK) | pERK Inhibition | [1] |
| A375 | Melanoma | V600E | 59 nM (pMEK1) | pMEK1 Inhibition | [2] |
Table 2: General Recommendations for Cytotoxicity Mitigation Strategies
| Mitigation Strategy | Agent | Typical Working Concentration | Rationale |
| Apoptosis Inhibition | Z-VAD-FMK | 10-50 µM | Pan-caspase inhibitor, blocks apoptotic cell death.[11] |
| Oxidative Stress Reduction | N-acetylcysteine (NAC) | 1-5 mM | Antioxidant, scavenges reactive oxygen species.[13] |
Experimental Protocols
Protocol 1: Co-incubation with a Pan-Caspase Inhibitor (Z-VAD-FMK) to Mitigate Apoptosis
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of Z-VAD-FMK in DMSO (e.g., 20 mM).[11] Dilute the stock solution in culture medium to the desired working concentration (e.g., 20 µM).[11] Prepare serial dilutions of this compound in culture medium.
-
Treatment:
-
Control Groups: Add vehicle control (e.g., DMSO) to one set of wells. Add Z-VAD-FMK alone to another set of wells.
-
This compound Alone: Add the this compound dilutions to a set of wells.
-
Co-treatment: Add the this compound dilutions to wells pre-treated with Z-VAD-FMK for 1-2 hours.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with Z-VAD-FMK. A significant increase in viability in the co-treated group suggests that this compound induces apoptosis.
Protocol 2: Co-incubation with an Antioxidant (N-acetylcysteine) to Mitigate Oxidative Stress
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of N-acetylcysteine (NAC) in sterile water or culture medium. Prepare serial dilutions of this compound in culture medium.
-
Treatment:
-
Control Groups: Add vehicle control to one set of wells. Add NAC alone to another set of wells.
-
This compound Alone: Add the this compound dilutions to a set of wells.
-
Co-treatment: Add the this compound dilutions to wells containing NAC. For some experimental setups, pre-incubation with NAC for 1-2 hours may be beneficial.
-
-
Incubation: Incubate the plate for the desired experimental duration.
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. An increase in cell viability in the co-treated group suggests the involvement of oxidative stress in this compound-induced toxicity.[13]
Visualizations
Caption: Paradoxical activation of the MAPK pathway by this compound in wild-type BRAF cells.
Caption: Troubleshooting workflow for minimizing this compound in vitro toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. CSNK1D - Wikipedia [en.wikipedia.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 12. invivogen.com [invivogen.com]
- 13. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GDC-0879 Western Blot Results
This guide provides troubleshooting advice and frequently asked questions for researchers using GDC-0879 who are encountering inconsistent western blot results. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the B-Raf kinase, a key component of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2][3] It is particularly effective against the oncogenic B-RafV600E mutation, with an IC₅₀ of 0.13 nM.[2] The primary goal of using this compound is often to suppress the phosphorylation of downstream targets like MEK and ERK in cells with this mutation.[3][4]
However, a critical characteristic of this compound is its potential to cause "paradoxical activation" of the MAPK pathway in cells with wild-type B-Raf.[5] In this context, instead of inhibiting the pathway, the drug can promote the formation of RAF protein dimers (e.g., B-Raf/C-Raf), leading to an increase in MEK and ERK phosphorylation.[5] This dual effect is highly dependent on the cellular context and is a major source of inconsistent results.[5]
Q2: My western blot shows an increase in phosphorylated ERK (pERK) after this compound treatment, but I expected a decrease. Why is this happening?
This is a classic example of paradoxical activation. This phenomenon occurs in cells that do not have the B-RafV600E mutation but instead have wild-type B-Raf.[5] this compound's binding to wild-type B-Raf can induce a conformational change that promotes its dimerization with other RAF kinases, such as C-Raf, leading to downstream MEK/ERK pathway activation.[5] Therefore, it is crucial to know the BRAF mutational status of your cell line. An increase in pERK is an expected outcome in wild-type BRAF cells treated with this compound.
Q3: My results for pERK/pMEK inhibition are inconsistent between experiments, even when using the same B-RafV600E mutant cell line. What are common causes?
Inconsistency in B-RafV600E cells, where inhibition is expected, can stem from several factors beyond paradoxical activation:
-
Reagent Variability: Ensure the this compound stock solution is fresh and has been stored correctly (e.g., at -20°C for 6 months or -80°C for 1 year).[2] Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Factors like cell confluency, passage number, and serum concentration in the media can alter signaling pathways. Standardize these conditions across all experiments.
-
Treatment Time and Concentration: The inhibitory effect of this compound can be time-dependent. While effects can be seen as early as 5-25 minutes, sustained inhibition is critical.[2][6] Ensure you are using a concentration appropriate for your cell line (see Table 1).
-
Lysate Preparation: Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your targets.[7] Keep samples on ice throughout the preparation.
-
Western Blot Technique: General western blot variability is a major contributor. This includes inconsistent protein loading, inefficient transfer, and suboptimal antibody concentrations.[8][9][10][11]
Q4: What are the recommended starting concentrations and treatment times for this compound?
The optimal concentration and time will vary by cell line. However, based on published data, a recommended concentration range for cellular assays is between 1 nM and 300 nM.[12] For initial experiments in B-RafV600E mutant cell lines like A375 or Colo205, a starting concentration of 50-100 nM for a treatment period of 2 to 8 hours is a reasonable starting point to observe significant inhibition of pMEK and pERK.[2][4]
Quantitative Data Summary
The potency of this compound has been characterized in various assays and cell lines. The following table summarizes key quantitative data points.
| Target/Assay | Cell Line | IC₅₀ / EC₅₀ Value | Reference |
| B-RafV600E (purified) | N/A | 0.13 nM | [2] |
| pMEK1 Inhibition | A375 (B-RafV600E) | 59 nM | [2] |
| pMEK1 Inhibition | Colo205 (B-RafV600E) | 29 nM | [2] |
| pERK Inhibition | Malme-3M (B-RafV600E) | 63 nM | [3] |
| Cellular Viability | Malme-3M (B-RafV600E) | 0.75 µM | [1] |
Signaling Pathway and Workflow Diagrams
Caption: this compound's dual mechanism on the MAPK pathway.
Caption: Troubleshooting workflow for this compound western blot results.
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
This protocol provides a general framework. Optimization of specific steps like antibody concentrations and incubation times is highly recommended.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375, Colo205) in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Aspirate old medium and treat cells with this compound at desired concentrations (e.g., 0, 10, 50, 100, 200 nM) for the desired time (e.g., 2-8 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using a reversible stain like Ponceau S.[11]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). Note: Milk can sometimes mask phospho-epitopes.[8]
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply an ECL (chemiluminescent) substrate and visualize the bands using a digital imager or film. Ensure you are not overexposing the membrane, which can lead to non-quantitative "blown out" bands.[13]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
GDC-0879 Formulation for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of GDC-0879 for in vivo studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral administration in mice?
A common and effective vehicle for oral gavage in mice is a suspension of this compound in 0.5% methylcellulose with 0.2% Tween 80 in water.[1] Another option is a clear solution prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] A simpler formulation of 10% DMSO in 90% corn oil has also been reported to yield a clear solution.[2]
Q2: My this compound formulation is precipitating. How can I resolve this?
Precipitation is a common issue due to the poor aqueous solubility of this compound.[3][4] Here are some troubleshooting steps:
-
Sonication and Heating: Gentle warming (e.g., to 37°C or up to 60°C) and sonication can aid in the dissolution of this compound.[2][3] Be cautious with temperature to avoid degradation.
-
Co-solvents: The use of co-solvents like DMSO and PEG300 is often necessary to achieve a clear solution.[2]
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.[1][2]
-
pH Adjustment: The absorption of this compound can be sensitive to changes in gut pH.[5][6] While not a direct formulation adjustment, this is a critical consideration for bioavailability.
Q3: I am observing unexpected tumor growth or cell proliferation after treating with this compound. What could be the cause?
This phenomenon, known as paradoxical activation of the MAPK pathway, is a known effect of some RAF inhibitors, including this compound.[7][8][9][10][11][12] In cells with wild-type BRAF but activated upstream signaling (e.g., RAS mutations), this compound can promote the dimerization of RAF isoforms (e.g., BRAF/CRAF), leading to the activation of MEK and ERK and subsequent cell proliferation.[10][11][12] It is crucial to know the BRAF and RAS mutation status of your cell lines or xenograft models.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-Raf kinase, particularly the oncogenic BRAF V600E mutant.[1][3][13] By binding to the ATP-binding site of BRAF V600E, it inhibits its kinase activity, thereby blocking the downstream signaling cascade of the RAF/MEK/ERK pathway.[14][15] This pathway is crucial for cell proliferation and survival, and its constitutive activation due to the BRAF V600E mutation is a driver in several cancers.[14][16]
Quantitative Data Summary
The following tables summarize the solubility and pharmacokinetic parameters of this compound.
Table 1: this compound Solubility in Various Vehicles
| Vehicle | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.48 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.48 mM) | Clear solution |
| 0.5% CMC-Na, 0.5% Tween-80 in Saline | 3.23 mg/mL (9.66 mM) | Requires sonication and warming to 60°C |
| DMSO | ≥16.7 mg/mL; up to 50 mg/mL (149.53 mM) | Ultrasonic assistance may be needed |
| Ethanol | Insoluble | |
| Water | Insoluble |
Data sourced from MedchemExpress and APExBIO.[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Oral Gavage |
| Doses (mg/kg) | 15, 25, 50, 100, 200 |
| Absorption Rate Constant (ka) | 8.20 h⁻¹ |
| Elimination Rate Constant (ke) | 0.59 h⁻¹ |
| Apparent Volume of Distribution (Vd) | 6.19 L/kg |
| Absolute Oral Bioavailability | Up to 65% |
Data sourced from MedchemExpress and a study on the disposition of this compound.[2][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration
This protocol yields a clear solution of this compound.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to use this formulation on the same day it is prepared.[2]
Protocol 2: Preparation of this compound Suspension for Oral Administration
This protocol is suitable for creating a uniform suspension of this compound.
Materials:
-
This compound powder
-
0.5% methylcellulose (or 0.5% CMC-Na)
-
0.2% Tween-80
-
Sterile water
Procedure:
-
Prepare the vehicle by dissolving 0.5% methylcellulose and 0.2% Tween-80 in sterile water.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure consistent dosing.
-
This suspension should be used immediately after preparation for optimal results.[1]
Visualizations
Caption: Workflow for this compound in vivo formulation and testing.
Caption: this compound inhibits BRAF V600E in the MAPK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. rndsystems.com [rndsystems.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: GDC-0879 Dose-Response Curve Interpretation
Welcome to the technical support center for the B-Raf inhibitor, GDC-0879. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves and troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the B-Raf kinase.[1][2] It specifically targets the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This compound has shown high potency against the B-Raf V600E mutant, a common oncogenic mutation.[3][4]
Q2: What is a typical IC50 or EC50 value for this compound?
The potency of this compound varies depending on the cell line and the assay performed. For instance, it inhibits purified B-Raf V600E with an IC50 of 0.13 nM.[3][5] In cellular assays, it inhibits the phosphorylation of ERK (pERK) with an IC50 of 63 nM in Malme-3M cells.[3] The EC50 for inhibiting cell viability in B-Raf V600E mutant cell lines like A375 and Colo205 is typically below 0.5 µM.[5]
Q3: I am observing a "U-shaped" or biphasic dose-response curve where low concentrations of this compound stimulate cell proliferation or signaling. What is happening?
This phenomenon is known as "paradoxical activation" of the MAPK pathway.[6] At low concentrations in B-Raf wild-type cells that may have upstream activation (e.g., RAS mutations), this compound can promote the dimerization of RAF proteins (B-Raf/C-Raf heterodimers), leading to the transactivation of C-Raf and a subsequent increase in MEK and ERK phosphorylation.[6][7] This can result in enhanced cell proliferation.[8]
Q4: Why are my B-Raf V600E mutant cells showing resistance to this compound?
Resistance to this compound in B-Raf V600E mutant cells can arise from several mechanisms:
-
Reactivation of the MAPK pathway: This can occur through the acquisition of secondary mutations (e.g., in NRAS) or through the expression of B-Raf V600E splice variants that promote dimerization.
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) can activate parallel pro-survival pathways, such as the PI3K/Akt pathway, circumventing the B-Raf blockade.
-
Increased RAF dimerization: Enhanced dimerization of RAF kinases can render the inhibitor less effective.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Higher than expected IC50/EC50 value in a B-Raf V600E mutant cell line. | 1. Compound integrity: this compound may have degraded due to improper storage. 2. Cell line identity/passage number: The cell line may have been misidentified, or high passage numbers may have led to genetic drift and altered sensitivity. 3. Assay conditions: Suboptimal cell density, incubation time, or reagent concentrations. 4. Serum concentration in media: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of the inhibitor. | 1. Verify the purity and activity of the this compound stock. Prepare fresh dilutions for each experiment. 2. Confirm cell line identity using STR profiling. Use low-passage cells for experiments. 3. Optimize assay parameters, including cell seeding density and drug treatment duration. 4. Perform experiments in low-serum or serum-free media after an initial attachment period. |
| "Paradoxical activation" observed at low concentrations (increased signaling or proliferation). | 1. Cell line has wild-type B-Raf and upstream activation (e.g., RAS mutation). 2. Presence of growth factors in the media that activate RAS. | 1. Confirm the BRAF and RAS mutation status of your cell line. This phenomenon is expected in cells with wild-type B-Raf and active RAS. 2. Serum-starve cells prior to and during this compound treatment to reduce baseline RAS activity. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding. 2. Edge effects in the multiwell plate. 3. Incomplete mixing of the viability reagent. 4. Temperature gradients across the plate. | 1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. 3. Mix the plate gently on an orbital shaker after adding the reagent as per the manufacturer's protocol. 4. Allow the plate to equilibrate to room temperature before adding the reagent and before reading the signal.[10] |
| Weak or no signal in Western blot for pERK/pMEK. | 1. Suboptimal antibody concentration or incubation time. 2. Inactive primary or secondary antibodies. 3. Insufficient protein loading. 4. Problem with transfer to the membrane. 5. Presence of phosphatase inhibitors in the lysis buffer is crucial. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Check the expiration dates and storage conditions of your antibodies. Include a positive control (e.g., cells stimulated with a known activator of the MAPK pathway). 3. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 4. Check transfer efficiency with a reversible stain like Ponceau S. 5. Ensure your lysis buffer contains fresh phosphatase inhibitors to preserve the phosphorylation status of your proteins. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Assays and Cell Lines
| Target/Assay | Cell Line | Potency (IC50/EC50) | Reference |
| Purified B-Raf V600E | - | 0.13 nM (IC50) | [3][5] |
| pERK Inhibition | Malme-3M | 63 nM (IC50) | [3] |
| pMEK1 Inhibition | A375 | 59 nM (IC50) | [5] |
| pMEK1 Inhibition | Colo205 | 29 nM (IC50) | [5] |
| Cell Viability | A375 | < 0.5 µM (EC50) | [5] |
| Cell Viability | Colo205 | < 0.5 µM (EC50) | [5] |
| Cell Viability | Malme-3M | 0.75 µM (EC50) | [3] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Addition: Prepare a serial dilution of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the cells with the compound for the desired period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[11]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11] Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the EC50.
Western Blot for pERK and Total ERK
-
Cell Treatment and Lysis: Seed cells and treat with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total ERK1/2 antibody.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal.
Visualizations
Caption: RAF/MEK/ERK signaling pathway and the action of this compound.
Caption: Experimental workflow for a dose-response curve using a cell viability assay.
Caption: A decision tree for troubleshooting this compound dose-response experiments.
References
- 1. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
GDC-0879 In Vitro Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing GDC-0879 in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and solutions.
Issue 1: Lower than Expected Potency or Lack of Efficacy in BRAF V600E Mutant Cell Lines
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound stock solutions at -20°C for up to 6 months or -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Assay Conditions | Verify the recommended concentration range for cellular assays is between 1-300 nM.[2] Optimize inhibitor incubation time. For pMEK1 inhibition assays, a 25-minute incubation has been shown to be effective.[1] |
| PI3K Pathway Activation | Concurrent activation of the PI3K pathway can dramatically alter the responsiveness of BRAF V600E melanoma cells to this compound.[3][4] Consider co-treatment with a PI3K inhibitor to assess for synergistic effects. |
| Cell Line Integrity | Confirm the BRAF V600E mutational status of your cell line through sequencing. Authenticate cell line identity to rule out contamination or misidentification. |
Issue 2: Paradoxical Activation of the MEK/ERK Pathway in Wild-Type BRAF or KRAS Mutant Cell Lines
| Potential Cause | Explanation & Solution |
| RAF Dimerization | This compound can promote the formation of RAF dimers (e.g., BRAF/CRAF), leading to MEK/ERK pathway activation in cells with wild-type BRAF and upstream activation (e.g., KRAS mutation).[5][6] This is an expected, on-target effect of the inhibitor. |
| Experimental Context | This paradoxical activation has been observed in various cell types, including non-proliferating, post-mitotic cells like podocytes, where it can promote survival rather than proliferation.[5][7] Acknowledge this phenomenon in your experimental design and interpretation. |
| Alternative Inhibition Strategy | If paradoxical activation is confounding your results, consider using a MEK inhibitor, which can attenuate proliferation in both BRAF V600E and some wild-type BRAF/KRAS mutant cell lines.[3][4] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the BRAF kinase.[2] It shows high affinity for the BRAF V600E mutant, leading to the inhibition of the downstream MEK/ERK signaling pathway in cancer cells harboring this mutation.[1][8] In cells with wild-type BRAF, this compound can induce a conformational change that promotes RAF dimerization and subsequent paradoxical activation of the MEK/ERK pathway.[5][6]
What is the recommended concentration range for this compound in cell-based assays?
A concentration range of 1-300 nM is recommended for most cellular applications.[2] However, the optimal concentration will depend on the specific cell line and experimental endpoint.
How should this compound be prepared and stored?
For in vitro experiments, this compound can be dissolved in DMSO.[3] Stock solutions should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1] It is advisable to prepare fresh dilutions from the stock for each experiment to ensure compound integrity.
What are the known off-target effects of this compound?
This compound is highly selective for RAF kinases. However, at a concentration of 1 µM, it has been shown to exhibit over 50% inhibitory activity against CSNK1D (Casein Kinase 1 Delta).[2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Assays and Cell Lines
| Target/Assay | Cell Line | Metric | Value | Reference |
| Purified BRAF V600E | - | IC50 | 0.13 nM | [1][3][8] |
| pERK Inhibition | Malme3M | IC50 | 63 nM | [3][8] |
| pMEK1 Inhibition | A375 (BRAF V600E) | IC50 | 59 nM | [1][3] |
| pMEK1 Inhibition | Colo205 (BRAF V600E) | IC50 | 29 nM | [1][3] |
| Cellular Viability | Malme3M (BRAF V600E) | EC50 | 0.75 µM | [3][8] |
| BRAF Kinase Domain Dimerization | - | EC50 | 12 nM | [6] |
Key Experimental Protocols
Protocol 1: pMEK1 Inhibition Assay
-
Cell Seeding: Plate A375 or Colo205 cells in a 96-well format and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.5 nM to 6.75 µM).[1] Add the diluted compound to the cells and incubate for 25 minutes.[1]
-
Cell Lysis: Aspirate the media and lyse the cells according to the protocol of your chosen lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
ELISA: Use an enzyme-linked immunosorbent assay (ELISA) kit to measure the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in 20 µg of protein per well.[1] Analyze samples in duplicate.
-
Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each concentration of this compound. Plot the results and determine the IC50 value.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A375, MeWo, HCT116) in 96-well plates.[9]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.078 µM to 20 µM) for a predetermined period (e.g., 72 hours).[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[5]
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the EC50 value.
Visualizations
Caption: this compound inhibits mutant BRAF V600E, blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a BRAF Inhibitor, Protects Kidney Podocytes from Death. | Broad Institute [broadinstitute.org]
- 8. apexbt.com [apexbt.com]
- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
Validation & Comparative
A Comparative Guide to B-Raf Inhibitors: GDC-0879 vs. PLX4032 (Vemurafenib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule inhibitors of the B-Raf kinase, GDC-0879 and PLX4032 (Vemurafenib). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and key differences in their cellular effects, particularly the phenomenon of paradoxical pathway activation.
Introduction to B-Raf Inhibition
The Raf family of serine/threonine kinases, particularly B-Raf, is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Somatic mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the kinase, driving oncogenesis in a significant portion of melanomas, as well as in colorectal, thyroid, and other cancers.[1][2] This has made the B-Raf V600E mutant a prime target for cancer therapy.
This compound and PLX4032 (Vemurafenib) are two potent ATP-competitive inhibitors designed to selectively target the B-Raf V600E mutant protein. While both have demonstrated significant anti-tumor activity, they exhibit distinct biochemical and cellular profiles.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and PLX4032 function by inhibiting the kinase activity of B-Raf. In cells with the B-Raf V600E mutation, this leads to the suppression of downstream signaling through MEK and ERK, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[3][4]
Comparative Efficacy and Potency
This compound and PLX4032 exhibit different potency profiles both in biochemical and cellular assays. This compound demonstrates exceptionally high potency against purified B-Raf V600E in enzymatic assays.
Table 1: Biochemical and Cellular Potency of this compound and PLX4032
| Parameter | This compound | PLX4032 (Vemurafenib) | References |
| Biochemical IC50 (B-RafV600E) | 0.13 nM | 31 nM | [3][5][6] |
| Biochemical IC50 (c-Raf) | Not specified | 48 nM | [6][7][8] |
| Biochemical IC50 (B-RafWT) | Not specified | 100 nM | [6] |
| Cellular pMEK IC50 | 29 nM (Colo205) 59 nM (A375) | Not specified | [3][9] |
| Cellular pERK IC50 | 63 nM (MALME-3M) | Not specified | [5][9] |
| Cellular Proliferation EC50 | 0.75 µM (Malme3M) | 20 nM - 1 µM (V600E cell lines) | [5][6][9] |
IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a target by 50%. EC50 (Effective Concentration 50%) is the concentration required for 50% of the maximum effect in a cellular assay.
The Phenomenon of Paradoxical Activation
A critical differentiator between B-Raf inhibitors is their effect on cells with wild-type (WT) B-Raf, particularly in the presence of an upstream activating mutation (e.g., in RAS). In this context, many B-Raf inhibitors, including this compound and PLX4032, can paradoxically activate the MAPK pathway.[10][11]
This occurs because Raf kinases function as dimers. When an inhibitor binds to one B-Raf protomer in a dimer, it can induce a conformational change that allosterically transactivates the other unbound protomer (often c-Raf), leading to downstream MEK/ERK signaling.[12][13] This paradoxical activation is believed to contribute to the development of secondary skin cancers, such as squamous cell carcinomas, observed in patients treated with B-Raf inhibitors.[14]
While both inhibitors can cause this effect, their interaction with the Raf dimer differs. This compound has been shown to stabilize the B-Raf/c-Raf heterodimer, whereas PLX4720 (a close analog of PLX4032) destabilizes it.[15][16] This suggests subtle but potentially significant differences in their mechanisms of inducing paradoxical activation.
Experimental Protocols
Below are representative methodologies for key experiments used to characterize and compare B-Raf inhibitors.
Kinase Inhibition Assay (Biochemical IC50)
This assay measures the direct inhibitory effect of a compound on the purified B-Raf V600E enzyme.
-
Reagents: Purified recombinant B-Raf V600E kinase, biotinylated MEK1 (substrate), ATP, and the test inhibitor (this compound or PLX4032) at various concentrations.
-
Procedure:
-
The B-Raf V600E enzyme is pre-incubated with serially diluted concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the biotinylated MEK1 substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based method that employs a phospho-specific antibody.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Phospho-MEK/ERK Inhibition Assay (Cellular IC50)
This assay measures the ability of an inhibitor to block B-Raf signaling within a cellular context.
-
Cell Lines: B-Raf V600E mutant cell lines such as A375 (melanoma) or Colo205 (colorectal carcinoma) are commonly used.[3]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of inhibitor concentrations for a short period (e.g., 25 minutes to 2 hours).[3]
-
Following treatment, the cells are immediately lysed to preserve the phosphorylation state of proteins.
-
The levels of phosphorylated MEK (pMEK) or phosphorylated ERK (pERK) and total MEK/ERK in the cell lysates are quantified using methods like Western Blotting or specific ELISA kits.[3][7]
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines over several days.
-
Procedure:
-
Cells are plated at a low density in 96-well plates.[6]
-
After 24 hours, the cells are treated with serially diluted concentrations of the inhibitor.[6]
-
The plates are incubated for an extended period (e.g., 3 to 6 days) to allow for multiple cell divisions.[6]
-
Cell viability is measured using a metabolic assay. For example, the MTT assay measures the conversion of a tetrazolium salt to formazan by metabolically active cells, while the CellTiter-Glo® assay measures intracellular ATP levels.
-
-
Data Analysis: The cell viability at each inhibitor concentration is expressed as a percentage of the untreated control. The EC50 value is calculated from the dose-response curve.
Summary and Conclusion
Both this compound and PLX4032 (Vemurafenib) are potent inhibitors of the B-Raf V600E oncoprotein, but they display notable differences.
-
Potency: this compound exhibits superior potency in biochemical assays against the purified B-Raf V600E enzyme.[3] However, this does not always translate directly to superior cellular potency, where PLX4032 also shows potent activity in the nanomolar range.[6]
-
Mechanism: While both are ATP-competitive inhibitors, they have different structural interactions with the B-Raf kinase, which may influence their effects on Raf dimerization and the propensity for paradoxical activation.[4][12]
-
Clinical Status: PLX4032 (Vemurafenib) is an FDA-approved drug for the treatment of B-Raf V600E-mutated metastatic melanoma, marking a significant advancement in targeted cancer therapy.[1] this compound has been primarily a preclinical research compound.[17]
The study of these two inhibitors highlights key considerations in drug development, including the importance of cellular context, the potential for off-target or paradoxical effects, and the complex relationship between biochemical potency and clinical efficacy. For researchers, both compounds serve as valuable tools to investigate the intricacies of MAPK signaling and the mechanisms of acquired resistance to targeted therapies.
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLX4032, a selective BRAFV600E kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAFWT melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 16. biorxiv.org [biorxiv.org]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
A Comparative Analysis of GDC-0879 and Dabrafenib in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two BRAF inhibitors, GDC-0879 and dabrafenib, in the context of melanoma cells. While both compounds target the mitogen-activated protein kinase (MAPK) pathway, their distinct characteristics, efficacy, and clinical development trajectories warrant a thorough examination. Dabrafenib, a clinically approved therapeutic, serves as a benchmark for evaluating other BRAF inhibitors like this compound.
At a Glance: this compound vs. Dabrafenib
| Feature | This compound | Dabrafenib |
| Target | BRAF, with activity against c-RAF[1] | Primarily mutant BRAF (V600E, V600K, V600D)[2][3] |
| Mechanism of Action | ATP-competitive inhibitor of BRAF kinase[1] | ATP-competitive inhibitor of BRAF kinase, leading to cell cycle arrest and apoptosis[2] |
| Clinical Status | Preclinical; not clinically approved for melanoma[4] | FDA-approved for the treatment of BRAF V600 mutation-positive melanoma[5][6] |
| Paradoxical Activation | Can induce paradoxical MAPK pathway activation, particularly through BRAF:CRAF heterodimers[3] | Can also cause paradoxical activation, a known class effect for type I BRAF inhibitors[7][8][9] |
Quantitative Efficacy Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and dabrafenib in various melanoma cell lines. It is crucial to note that these values are compiled from different studies and were not determined in head-to-head experiments, which may lead to variability due to differing experimental conditions.
| Cell Line | BRAF Mutation Status | This compound IC50 (nM) | Dabrafenib IC50 (nM) |
| A375 | V600E | 0.13[1] | 9.5[10] |
| Malme-3M | V600E | 750[1] | Not explicitly found |
| SK-MEL-28 | V600E | < 500[1] | Not explicitly found |
| C32 | V600E | < 500[1] | Not explicitly found |
| M411 (dabrafenib sensitive) | V600 | Not explicitly found | < 100[11] |
| M299 (dabrafenib resistant) | V600 | Not explicitly found | > 100[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1. Simplified MAPK signaling pathway indicating the inhibitory action of this compound and dabrafenib on mutant BRAF.
Figure 2. General experimental workflow for comparing the efficacy of BRAF inhibitors in melanoma cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate the efficacy of BRAF inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 10,000 cells per well in 100 µL of fresh media.[2]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of dabrafenib (e.g., 1-200 µM) or this compound. Include vehicle control (e.g., ethanol) and negative control (fresh medium) wells.[2]
-
Incubation: Incubate the cells with the compounds for 72 hours.[2]
-
Assay: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Culture and treat melanoma cells with the desired concentrations of this compound or dabrafenib as described for the viability assay.
-
Cell Harvesting: After the incubation period (e.g., 72 hours), detach the cells using trypsin and centrifuge to obtain a cell pellet.[2]
-
Staining: Resuspend the cell pellet in assay buffer and add Apopxin Green Indicator (for apoptotic cells), 7-AAD (for necrotic cells), and CytoCalcein 450 (for healthy cells) according to the manufacturer's protocol (e.g., Abcam ab176749).[2]
-
Incubation: Incubate the cells for 60 minutes.[2]
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between healthy, apoptotic, and necrotic cell populations.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat melanoma cells with this compound or dabrafenib for 24 and 72 hours.[2]
-
Cell Harvesting and Fixation: Detach the cells, centrifuge, and fix the cell pellet with cold ethanol.[2]
-
Staining: Stain the fixed cells with a solution containing propidium iodide and RNase A.[2]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Dabrafenib has been shown to induce G1 phase arrest.[10]
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm target engagement and pathway inhibition.
-
Protein Extraction: After treating melanoma cells with the inhibitors for a specified time (e.g., 2 to 8 hours), lyse the cells to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme for detection and visualize the protein bands. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.
Discussion and Conclusion
Both this compound and dabrafenib are potent inhibitors of BRAF, particularly the V600E mutant prevalent in melanoma. The available IC50 data suggests that this compound can be highly potent in certain cell lines. However, dabrafenib has successfully navigated clinical trials and is an established therapeutic for BRAF-mutant melanoma, often used in combination with a MEK inhibitor to improve efficacy and overcome resistance.
A key consideration for this class of drugs is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells, which can lead to secondary malignancies. While both drugs are susceptible to this, the specific dynamics and clinical implications can differ.[3][7] The clinical development of this compound for melanoma has not progressed to approval, suggesting that it may not have demonstrated a superior efficacy or safety profile compared to existing therapies like dabrafenib.
References
- 1. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 3. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 4. Melanoma - GDC 0879 - NRAS mutation - LARVOL VERI [veri.larvol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDC-0879 and Other Type I RAF Inhibitors for Researchers
This guide provides a detailed comparison of the type I RAF inhibitor GDC-0879 with other notable inhibitors in its class, such as vemurafenib and dabrafenib. It is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction. This document outlines their mechanism of action, comparative potency, and the experimental methodologies used to evaluate their performance.
Introduction to Type I RAF Inhibitors
The RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival, is frequently dysregulated in human cancers. Activating mutations in the BRAF gene, a key component of this cascade, are present in a significant percentage of melanomas and other malignancies. Type I RAF inhibitors are a class of ATP-competitive small molecules that preferentially bind to the active conformation of the BRAF kinase, specifically targeting the common V600E mutant. These inhibitors, including this compound, vemurafenib, and dabrafenib, have demonstrated significant clinical efficacy in the treatment of BRAF V600-mutant cancers. However, their utility can be limited by the development of resistance and the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells. This guide aims to provide a comparative analysis of this compound and other prominent type I RAF inhibitors to aid in the selection and application of these compounds in a research setting.
Mechanism of Action and Binding Mode
This compound, like other type I RAF inhibitors, functions by competing with ATP for the binding site within the kinase domain of BRAF. These inhibitors are designed to recognize and stabilize the active "αC-in/DFG-in" conformation of the kinase. In cells harboring the BRAF V600E mutation, where the kinase is constitutively active, this compound effectively blocks downstream signaling to MEK and ERK, leading to cell cycle arrest and apoptosis.[1]
A crucial aspect of type I RAF inhibitor pharmacology is their effect on RAF dimerization. In BRAF wild-type cells, where RAF signaling is initiated by upstream RAS activation, these inhibitors can paradoxically promote the dimerization of RAF isoforms (BRAF/CRAF heterodimers or CRAF/CRAF homodimers).[2] This occurs because the binding of an inhibitor to one protomer of the dimer can allosterically transactivate the unbound protomer, leading to downstream MEK/ERK activation.[2] This paradoxical activation is a key consideration in both preclinical research and clinical applications. This compound has been shown to be a strong inducer of BRAF-containing dimers.[3]
The crystal structure of BRAF V600E in complex with this compound (PDB ID: 4MNF) provides a detailed view of its binding mode, confirming its interaction within the ATP-binding pocket and its stabilization of the active kinase conformation.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other type I RAF inhibitors. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | BRAF V600E | 0.13 | [4] |
| Dabrafenib | BRAF V600E | 0.6 | [5] |
| Vemurafenib | BRAF V600E | 31 | [5] |
| Dabrafenib | CRAF | 5 | [5] |
| Vemurafenib | CRAF | 48 | [5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | EC50/IC50 (nM) | Reference |
| This compound | A375 (BRAF V600E) | pMEK1 Inhibition | 59 | [4] |
| This compound | Colo205 (BRAF V600E) | pMEK1 Inhibition | 29 | [4] |
| This compound | Malme3M (BRAF V600E) | pERK Inhibition | 63 | [6] |
| This compound | Malme3M (BRAF V600E) | Cell Viability | 750 | [6] |
| This compound | A375 (BRAF V600E) | Cell Viability | 230 | [7] |
| PLX4720 | A375 (BRAF V600E) | Cell Viability | 200 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro RAF Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against RAF kinases.
Materials:
-
Recombinant human BRAF V600E, wild-type BRAF, and CRAF enzymes
-
Inactive MEK1 (K97R) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates (white, opaque for luminescence)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Add the diluted compounds to the wells of the assay plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme (background).
-
Prepare a master mix containing the RAF enzyme and the MEK1 substrate in kinase assay buffer. Add this mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific RAF isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of RAF inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the EC50 value by fitting the data to a dose-response curve.[6][8][9][10]
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway following treatment with RAF inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and treat with RAF inhibitors at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with antibodies against total protein or a loading control like GAPDH.
Visualizations
The following diagrams illustrate the RAF signaling pathway and a typical experimental workflow for evaluating RAF inhibitors.
Caption: RAF Signaling Pathway and the Action of this compound.
Caption: Workflow for Evaluating RAF Inhibitors.
References
- 1. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Phosphorylation of the C-Raf N Region Promotes Raf Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
GDC-0879: A Deep Dive into Specificity Compared to Pan-Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the kinase inhibitor GDC-0879 against a panel of pan-kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of inhibitor specificity, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of the B-Raf kinase, particularly the V600E mutant, a key driver in several cancers.[1][2] Unlike pan-kinase inhibitors, which target a broad spectrum of kinases and can lead to off-target effects, this compound demonstrates a narrow inhibition profile. This high degree of selectivity makes this compound a valuable tool for specifically interrogating the RAF-MEK-ERK signaling pathway and a promising candidate for targeted cancer therapy. This guide will explore the experimental data that substantiates these claims, providing a clear comparison with well-known pan-kinase inhibitors such as Staurosporine, Dasatinib, and Sunitinib.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected pan-kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| B-Raf (V600E) | 0.13 [1][3] | 6[4] | <30[5] | 80[6] |
| c-Raf | Active[2] | 6[4] | - | - |
| pERK (cellular) | 63[1][3] | - | - | - |
| pMEK1 (cellular) | 29-59[2][3] | - | - | - |
| ABL | - | - | <0.78[7] | - |
| c-Kit | - | - | <30[5] | 2[6] |
| PDGFRβ | - | - | <30[5] | 2[6] |
| SRC | - | 6[4][8] | <0.5[7] | - |
| VEGFR2 | - | - | - | 80[6] |
| PKCα | - | 2[4] | - | - |
| PKA | - | 7[4][8] | - | - |
| CaMKII | - | 20[4][8] | - | - |
| CSNK1D | >50% inhibition at 1µM[9] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions, ATP concentration, and cell lines used. The data presented here is a representative compilation from published literature.
Experimental Protocols
The determination of kinase inhibitor specificity is paramount in drug discovery. Below are detailed methodologies for two common and robust in vitro kinase assays used to generate the data presented above.
Radiometric Kinase Assay
This traditional and highly reliable method measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A master mix containing the kinase and its specific substrate in kinase reaction buffer is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the reaction wells. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[10]
-
Reaction Termination: The reaction is stopped by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.[10]
-
Washing: The phosphocellulose paper is washed to remove unincorporated [γ-³²P]ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay that measures the proximity of a donor and an acceptor fluorophore, which is modulated by kinase activity.
Materials:
-
Purified kinase
-
Biotinylated kinase substrate
-
Test inhibitor
-
ATP
-
TR-FRET buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Stop solution (e.g., EDTA)
-
Microplate reader capable of time-resolved fluorescence detection
Procedure:
-
Reaction Setup: The kinase, biotinylated substrate, and test inhibitor are incubated in a microplate well.
-
Kinase Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction proceeds for a set incubation period.
-
Detection: A detection solution containing the europium-labeled antibody and streptavidin-XL665 is added. The reaction is stopped with EDTA.
-
FRET Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate binds to streptavidin-XL665, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
-
Signal Measurement: The TR-FRET signal is measured using a compatible plate reader.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves of the inhibitor.
Mandatory Visualization
To better understand the experimental workflow and the biological context of this compound's target, the following diagrams are provided.
Caption: this compound inhibits the constitutively active B-Raf(V600E) kinase.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GDC-0879 and siRNA Knockdown in Targeting the B-Raf Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the B-Raf inhibitor, GDC-0879, and siRNA-mediated knockdown of B-Raf. This analysis is supported by experimental data to validate and cross-reference the on-target effects of this compound.
The serine/threonine kinase B-Raf is a critical component of the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently deregulated in human cancers. The V600E mutation in the B-Raf gene is a common oncogenic driver, particularly in melanoma. Both small molecule inhibitors and genetic tools like small interfering RNA (siRNA) are employed to therapeutically target this pathway. This guide focuses on the comparative effects of this compound, a potent and selective inhibitor of B-Raf, and siRNA-mediated knockdown of B-Raf, drawing upon key experimental findings to offer a clear comparison for researchers.
Quantitative Data Comparison
To validate that the pharmacological inhibition of B-Raf by this compound elicits a similar molecular response to the genetic knockdown of B-Raf, a comparison of the resulting gene expression signatures was performed. The data presented below summarizes the correlation between the transcriptional changes induced by this compound and those induced by B-Raf shRNA in A375 melanoma cells, which harbor the B-Raf V600E mutation.
| Comparison Metric | Value | Interpretation |
| Correlation of Gene Expression Signatures | ||
| This compound vs. B-Raf shRNA | High | The gene expression changes induced by this compound are highly similar to those caused by the specific genetic knockdown of B-Raf, indicating that this compound's effects are on-target. |
| Downregulation of Key Pathway Components | ||
| pMEK Levels (this compound) | IC50: 59 nM (A375 cells) | This compound effectively inhibits the phosphorylation of MEK, a direct downstream target of B-Raf. |
| pERK Levels (this compound) | IC50: 63 nM (Malme3M cells) | This compound leads to a significant reduction in the phosphorylation of ERK, a key effector of the pathway. |
| B-Raf Protein Levels (siRNA) | Significant Reduction | siRNA successfully reduces the expression of B-Raf protein, leading to downstream pathway inhibition. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cross-validation of this compound with siRNA knockdown.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Culture
A375 melanoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
For gene expression analysis, A375 cells were seeded and allowed to adhere overnight. The following day, the cells were treated with either DMSO (vehicle control) or this compound at a concentration of 1 µmol/L for 24 hours. Following treatment, cells were harvested for RNA isolation. For analysis of protein phosphorylation, cells were treated with this compound for 2 hours before lysis.
B-Raf shRNA Lentiviral Transduction
Lentiviral particles containing shRNA constructs targeting B-Raf or a non-targeting control were produced in 293T cells. A375 cells were transduced with the lentiviral particles in the presence of 8 µg/mL polybrene. After 48 hours, the cells were selected with 1 µg/mL puromycin for at least 72 hours to generate stable cell lines with B-Raf knockdown. Knockdown efficiency was confirmed by Western blot analysis.
RNA Isolation and Gene Expression Analysis
Total RNA was isolated from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality was assessed using an Agilent 2100 Bioanalyzer. Gene expression profiling was performed using Affymetrix Human Genome U133 Plus 2.0 Arrays. The resulting data was analyzed to identify differentially expressed genes and to compare the gene expression signatures between this compound and B-Raf shRNA-treated cells.
Western Blot Analysis
Cells were lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to polyvinylidene difluoride (PVDF) membranes, and probed with primary antibodies against phospho-MEK (Ser217/221), phospho-ERK1/2 (Thr202/Tyr204), B-Raf, and a loading control (e.g., β-actin or GAPDH). Membranes were then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The cross-validation of this compound with B-Raf siRNA provides strong evidence for the on-target activity of this small molecule inhibitor. The high correlation between the gene expression signatures induced by both methods confirms that this compound effectively mimics the biological consequences of genetically silencing B-Raf in B-Raf V600E mutant cancer cells. This comparative data is invaluable for researchers studying the RAS/RAF/MEK/ERK pathway and for the development of targeted cancer therapies.
GDC-0879 Bests Vemurafenib in Resistant Melanoma Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of GDC-0879 and vemurafenib in vemurafenib-resistant melanoma cell lines. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound to overcome acquired resistance to first-generation BRAF inhibitors.
Acquired resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge in the treatment of BRAF V600E-mutant melanoma. This resistance is often driven by the reactivation of the MAPK signaling pathway or the activation of alternative survival pathways. This guide examines the efficacy of this compound, a potent and selective RAF inhibitor, as a therapeutic strategy in vemurafenib-resistant melanoma.
Comparative Efficacy of RAF Inhibitors in Vemurafenib-Resistant Melanoma
Experimental data demonstrates that vemurafenib-resistant melanoma cells, specifically the A375-R1 cell line, exhibit a starkly different sensitivity profile to this compound and the multi-kinase inhibitor sorafenib when compared to vemurafenib. While highly resistant to vemurafenib, A375-R1 cells remain sensitive to this compound and sorafenib.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Citation |
| A375 (Parental) | Vemurafenib | ~0.1 | - | [1] |
| A375-R1 (Vemurafenib-Resistant) | Vemurafenib | >10 | >100 | [1] |
| A375-R1 (Vemurafenib-Resistant) | This compound | Sensitive | Not Quantified | [1][2] |
| A375-R1 (Vemurafenib-Resistant) | Sorafenib | Sensitive | Not Quantified | [1][2] |
| A375/Vem (Vemurafenib-Resistant) | Vemurafenib + Sorafenib | Synergistic Inhibition | - | [3] |
| SK-Mel-28/Vem (Vemurafenib-Resistant) | Vemurafenib + Sorafenib | Synergistic Inhibition | - | [3] |
Signaling Pathway Analysis: this compound Restores MAPK Pathway Inhibition
Western blot analysis reveals the underlying mechanism of this compound's efficacy in vemurafenib-resistant cells. In the A375-R1 cell line, vemurafenib fails to inhibit the phosphorylation of MEK (pMEK), a downstream effector in the MAPK pathway. In contrast, this compound effectively suppresses pMEK, indicating its ability to overcome the resistance mechanism that circumvents vemurafenib's action.[2]
| Cell Line | Treatment | pMEK Inhibition | Citation |
| A375-R1 | Vemurafenib | No | [2] |
| A375-R1 | This compound | Yes | [2] |
| A375-R1 | Sorafenib | Yes | [2] |
| A375-R1 | Vemurafenib + Sorafenib | Complete Suppression | [2] |
Experimental Protocols
Generation of Vemurafenib-Resistant Melanoma Cell Lines (A375-R1)
This protocol describes the generation of the A375-R1 cell line, which is highly resistant to vemurafenib.[1]
-
Cell Culture Initiation: Human melanoma cells with the BRAF V600E mutation (e.g., A375) are cultured in standard growth medium.
-
Initial Vemurafenib Exposure: The cells are treated with an initial concentration of vemurafenib that is sufficient to suppress MAPK pathway signaling and inhibit cell growth (e.g., 1 µM for A375 cells).
-
Dose Escalation: As the cell population recovers and resumes a normal growth rate, the concentration of vemurafenib in the culture medium is incrementally increased.
-
Selection of Resistant Population: This process of dose escalation is repeated until a cell line is established that can proliferate in the presence of high concentrations of vemurafenib, resulting in an IC50 value more than 100-fold greater than the parental cell line.
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the procedure for assessing the phosphorylation status of MEK in response to inhibitor treatment.
-
Cell Treatment: Parental (A375) and vemurafenib-resistant (A375-R1) cells are treated with specified concentrations of vemurafenib, this compound, or sorafenib for a designated time period (e.g., 4 hours).
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated MEK (pMEK) and total MEK, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the levels of pMEK are normalized to total MEK to determine the extent of pathway inhibition.
Visualizing the Dynamics of Resistance and Inhibition
The following diagrams illustrate the key signaling pathways and the experimental logic behind overcoming vemurafenib resistance.
References
A Comparative Analysis of GDC-0879 and Next-Generation RAF Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation RAF inhibitor GDC-0879 and its next-generation counterparts. This document synthesizes experimental data to evaluate their performance and mechanisms of action, offering insights into their therapeutic potential and limitations.
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of cancers spurred the development of targeted RAF inhibitors. This compound emerged as a potent and selective inhibitor of the RAF/MEK/ERK signaling pathway. However, its clinical development was hampered by the phenomenon of paradoxical activation of this pathway in cells with wild-type BRAF, leading to unforeseen side effects. This limitation paved the way for the development of next-generation RAF inhibitors, designed to overcome this paradoxical activation and exhibit efficacy against a broader range of RAF-driven cancers. This guide will delve into a comparative analysis of this compound and prominent next-generation RAF inhibitors, including PLX8394, Belvarafenib, and Lifirafenib.
Mechanism of Action: A Paradigm Shift from Paradoxical Activation to Dimer Disruption
The fundamental difference between this compound and next-generation RAF inhibitors lies in their interaction with RAF kinases and the subsequent impact on the MAPK signaling pathway.
This compound is a potent inhibitor of the BRAF V600E mutant kinase.[1][2] However, in cells with wild-type BRAF, this compound can induce a conformational change that promotes the dimerization of RAF proteins (BRAF/CRAF heterodimers or CRAF/CRAF homodimers).[3][4] This dimerization paradoxically activates the downstream MEK/ERK signaling cascade, a phenomenon that can lead to the development of secondary malignancies and limit the therapeutic window of the drug.[3]
Next-generation RAF inhibitors have been engineered to circumvent this paradoxical activation. They are often categorized as "paradox breakers" or "dimer inhibitors."
-
PLX8394 (Plixorafenib) is a "paradox breaker" that selectively inhibits BRAF V600E as a monomer but also disrupts the formation of BRAF-containing dimers.[5][6][7] This dual mechanism prevents the paradoxical activation of the MAPK pathway in BRAF wild-type cells that is observed with first-generation inhibitors.[8]
-
Belvarafenib (HM95573/GDC5573) is a pan-RAF inhibitor that targets both monomeric and dimeric forms of BRAF and CRAF.[1][9][10] By effectively inhibiting the active dimer conformation, Belvarafenib is active in tumors with non-V600 BRAF mutations and those with RAS mutations that signal through RAF dimers.[11][12]
-
Lifirafenib (BGB-283) is a potent inhibitor of RAF family kinases (ARAF, BRAF, CRAF) and also exhibits activity against EGFR.[13] Its ability to inhibit RAF dimers makes it effective in contexts where first-generation inhibitors fail, such as in certain BRAF-mutant colorectal cancers where EGFR signaling can mediate resistance.
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical and cellular potency of this compound and the selected next-generation RAF inhibitors. The data, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the target's activity), has been compiled from various experimental sources.
Table 1: Biochemical Activity (IC50, nM)
| Inhibitor | BRAF V600E | Wild-Type BRAF | CRAF | ARAF |
| This compound | 0.13[2][14] | - | Active | - |
| PLX8394 | ~5[10] | 14[6] | 23[6] | - |
| Belvarafenib | 7[10] | 41[10] | 2[10] | - |
| Lifirafenib | 23[15][16] | - | - | - |
Table 2: Cellular Activity (IC50, nM)
| Inhibitor | Cell Line (BRAF V600E) | pMEK Inhibition | pERK Inhibition |
| This compound | A375, Colo205 | 59 (A375), 29 (Colo205)[2] | 63 (Malme-3M)[14][17] |
| PLX8394 | PRT #3, PRT #4 | >25[10] | >25[10] |
| Belvarafenib | A375, SK-MEL-28 | - | - |
| Lifirafenib | BRAF V600E cell lines | Potent Inhibition[15][16] | Potent Inhibition[15][16] |
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: MAPK signaling pathway and points of inhibitor action.
Caption: Experimental workflow for RAF inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RAF inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the inhibitor's potency by measuring its ability to displace a fluorescent tracer from the kinase active site.
Materials:
-
Recombinant RAF kinase (e.g., BRAF V600E, wild-type BRAF, CRAF)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test inhibitors (serially diluted)
-
384-well microplates
Procedure:
-
Prepare a 2X solution of the RAF kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 4X serial dilution of the test inhibitor in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
Add 4 µL of the serially diluted inhibitor to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK), providing a direct measure of the inhibitor's effect on downstream signaling.
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
In Vivo Tumor Xenograft Model
This preclinical model assesses the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage) and vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic assessment).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.[2][4]
Conclusion
The evolution from this compound to next-generation RAF inhibitors represents a significant advancement in targeted cancer therapy. While this compound demonstrated the potential of targeting the RAF pathway, its utility was limited by the paradoxical activation of MAPK signaling. Next-generation inhibitors, such as PLX8394, Belvarafenib, and Lifirafenib, have been rationally designed to overcome this limitation by either disrupting RAF dimerization or potently inhibiting the active dimer conformation. This has expanded their therapeutic potential to a wider range of tumors, including those with non-V600 BRAF mutations and RAS mutations. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating a deeper understanding of these inhibitors and aiding in the development of more effective and safer cancer treatments. Continued research into the nuances of RAF signaling and inhibitor interactions will be crucial for further refining these therapeutic strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. international-biopharma.com [international-biopharma.com]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Belvarafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Belvarafenib - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Plx8394 | C25H21F3N6O3S | CID 90116675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
GDC-0879 vs. MEK Inhibitors in RAS-Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases are among the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression. The development of targeted therapies against RAS-driven malignancies has been a long-standing challenge. This guide provides a detailed comparison of two therapeutic strategies targeting the RAS-MAPK signaling pathway: the RAF inhibitor GDC-0879 and the broader class of MEK inhibitors. We will objectively evaluate their performance, supported by experimental data, to inform research and drug development efforts in the context of RAS-mutant cancers.
Executive Summary
This compound is a potent and selective inhibitor of the RAF family of kinases, with particularly high affinity for the BRAF V600E mutant. However, its utility in RAS-mutant cancers is severely limited due to the phenomenon of paradoxical activation of the MAPK pathway. In contrast, MEK inhibitors, which act downstream of RAF, have demonstrated broader, albeit modest, efficacy in RAS-mutant tumors and are a key component of various combination therapy strategies currently under investigation. This guide will delve into the mechanistic differences, comparative efficacy data, and relevant experimental protocols to provide a clear understanding of these two classes of inhibitors.
Mechanism of Action: A Tale of Two Targets
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Oncogenic mutations in RAS proteins lead to constitutive activation of this pathway.
This compound: This small molecule inhibitor targets the ATP-binding pocket of RAF kinases. In cancers harboring the BRAF V600E mutation, this compound effectively blocks the constitutively active kinase, leading to tumor growth inhibition.[1][2][3] However, in the context of wild-type BRAF, as is the case in most RAS-mutant tumors, this compound can induce a conformational change in the RAF protein that leads to its dimerization and subsequent transactivation of its binding partner, CRAF. This paradoxical activation results in an overall increase in signaling through the MAPK pathway, potentially promoting tumor growth.[4][5]
MEK Inhibitors: This class of drugs, including compounds like trametinib, selumetinib, and cobimetinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding prevents MEK from being phosphorylated and activated by RAF, thereby blocking downstream signaling to ERK. By targeting a downstream node, MEK inhibitors can effectively block signaling from both BRAF and CRAF, circumventing the paradoxical activation observed with some RAF inhibitors in RAS-mutant contexts.[6][7][8]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using the Graphviz DOT language.
Caption: The canonical RAS-MAPK signaling pathway.
Caption: Sites of action for this compound and MEK inhibitors.
Comparative Efficacy Data
The differential mechanisms of this compound and MEK inhibitors translate to distinct efficacy profiles in RAS-mutant cancer models. While this compound shows potent activity in BRAF V600E-mutant cell lines, its efficacy is significantly attenuated in KRAS-mutant lines.[1] In some instances, this compound has been observed to decrease the time to progression for KRAS-mutant tumors in vivo.[1][5]
MEK inhibitors, in contrast, exhibit a broader spectrum of activity, demonstrating growth inhibition in a significant portion of KRAS-mutant cell lines.[1] However, the single-agent activity of MEK inhibitors in KRAS-mutant cancers is often cytostatic rather than cytotoxic, and intrinsic and acquired resistance are common.[6][8]
| Inhibitor Class | Target | Efficacy in BRAF V600E Cancers | Efficacy in RAS-Mutant Cancers | Key Limitation in RAS-Mutant Cancers |
| This compound | RAF Kinase | High | Low to negligible; potential for tumor promotion | Paradoxical pathway activation |
| MEK Inhibitors | MEK1/2 | High (often in combination with BRAF inhibitors) | Moderate; cytostatic | Intrinsic and acquired resistance |
In Vitro Proliferation Data
| Cell Line | Driver Mutation | This compound IC50 (µM) | Trametinib (MEK Inhibitor) IC50 (nM) |
| A375 | BRAF V600E | 0.059[2] | ~1 |
| Colo205 | BRAF V600E | 0.029[2] | ~1 |
| HCT116 | KRAS G13D | >10[1] | ~5-10 |
| MiaPaCa-2 | KRAS G12C | >10[1] | ~10-50 |
| Calu-6 | KRAS G12C | >10[1] | ~10-100 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate this compound and MEK inhibitors.
Cell Viability/Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or a MEK inhibitor) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Phospho-ERK
Objective: To assess the pharmacodynamic effect of the inhibitors on MAPK pathway signaling.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time (e.g., 2-24 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: 5-10 million human cancer cells (e.g., KRAS-mutant HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or a MEK inhibitor is administered to the treatment groups via oral gavage at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare treatment groups to the control group.
Caption: A typical workflow for a xenograft tumor model study.
Conclusion and Future Directions
The comparison between this compound and MEK inhibitors in RAS-mutant cancers highlights a critical lesson in targeted therapy: the context of the genetic background is paramount. This compound, while a potent inhibitor of BRAF V600E, is not a viable therapeutic option for RAS-mutant tumors due to paradoxical pathway activation.
MEK inhibitors, on the other hand, represent a more rational approach for targeting the MAPK pathway in this setting. However, their single-agent efficacy is often limited, necessitating the exploration of combination strategies. Current research is focused on combining MEK inhibitors with other targeted agents, such as inhibitors of PI3K, CDK4/6, or SHP2, to achieve more durable clinical responses in patients with RAS-driven cancers.[9] The development of novel MEK inhibitors with improved properties and the identification of biomarkers to predict response will be crucial for advancing the treatment of these challenging malignancies.
References
- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity and Resistance of Oncogenic RAS-Driven Tumors to Dual MEK and ERK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing GDC-0879 Synergy: A Guide for Cancer Researchers
For Immediate Release
This guide provides drug development professionals, researchers, and scientists with a comparative overview of the synergistic potential of GDC-0879 when combined with other targeted cancer therapies. The focus is on providing objective experimental data and detailed methodologies to support further research and development in combination cancer treatments. This compound is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the BRAF V600E mutation, which is prevalent in various cancers. The rationale for combination therapy stems from the need to overcome intrinsic and acquired resistance to single-agent targeted therapies, a common challenge in oncology.
Synergistic Combination of this compound with a PI3K/mTOR Inhibitor
Preclinical studies have highlighted a promising synergistic relationship between this compound and NVP-BEZ235, a dual inhibitor of PI3K and mTOR. This combination has shown significant anti-tumor activity in BRAF V600E colorectal cancer models. The underlying mechanism involves the concomitant blockade of two key signaling pathways that drive tumor growth and survival: the RAS-RAF-MEK-ERK pathway, targeted by this compound, and the PI3K/mTOR pathway, targeted by NVP-BEZ235.
Quantitative Synergy Analysis
The synergy between this compound and NVP-BEZ235 is quantified using the Chou-Talalay method, which provides a Combination Index (CI) and a Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the individual drugs.
While specific CI and DRI values from the foundational preclinical studies were not publicly available, the qualitative results strongly support a synergistic interaction. The following table summarizes the observed effects.
| Drug Combination | Cancer Type | Cell Lines | Observed Synergistic Effects | Quantitative Synergy Data (Illustrative) |
| This compound + NVP-BEZ235 | Colorectal Cancer (BRAF V600E) | VACO432, RKO | - Significant tumor regression in vivo- 1.8 to 3.0-fold induction of caspase-3 activity (apoptosis) | Combination Index (CI): < 1 (Indicates Synergy)Dose Reduction Index (DRI): > 1 (Indicates beneficial dose reduction) |
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the synergy between this compound and NVP-BEZ235 are provided below.
Cell Viability Assay (Crystal Violet)
This assay is used to determine the effect of the drug combination on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., VACO432, RKO) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, NVP-BEZ235, or the combination of both drugs at a constant ratio.
-
Incubation: The treated cells are incubated for 72 hours.
-
Staining: The medium is removed, and the cells are fixed with 10% formalin for 10 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.
-
Washing and Solubilization: The plates are washed to remove excess stain, and the bound dye is solubilized with a solubilization solution (e.g., methanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to generate dose-response curves and calculate synergy using the Chou-Talalay method.
Caspase-3 Activity Assay
This assay quantifies the induction of apoptosis (programmed cell death) by the drug combination.
Protocol:
-
Cell Treatment: Cells are treated with this compound (2µM) and NVP-BEZ235 (100nM) alone or in combination for 16 hours.
-
Cell Lysis: The cells are harvested and lysed to release cellular contents.
-
Substrate Addition: A caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.
-
Incubation: The reaction is incubated to allow for the cleavage of the substrate by active caspase-3.
-
Detection: The cleavage of the substrate releases a chromophore (pNA), which is quantified by measuring the absorbance at 405 nm. The fold increase in caspase-3 activity is calculated relative to untreated control cells.
Visualizing the Mechanisms and Workflows
To further elucidate the scientific basis of this combination therapy, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
GDC-0879: A Comparative Guide for its Use as a B-Raf Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0879 with other B-Raf inhibitors, offering objective performance data and detailed experimental support. This compound is a potent and selective ATP-competitive inhibitor of the B-Raf kinase, with particular efficacy against the oncogenic B-Raf V600E mutant.[1][2] Its utility as a chemical probe is underscored by its distinct effects on B-Raf signaling, including the well-documented phenomenon of paradoxical pathway activation in wild-type B-Raf cells. This guide will delve into the quantitative performance of this compound against alternative probes, provide detailed experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.
Performance Comparison of B-Raf Inhibitors
The efficacy of this compound as a B-Raf inhibitor is best understood in the context of other widely used chemical probes and clinical drugs. The following tables summarize the key quantitative data, comparing this compound to Type I inhibitors (PLX4720, Vemurafenib, Dabrafenib) and a Type II inhibitor (Sorafenib).
Table 1: In Vitro Potency Against B-Raf Kinase
| Compound | Type | B-Raf V600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) |
| This compound | I | 0.13[2] | ~1.3 |
| PLX4720 | I | 13[3] | 130[3] |
| Vemurafenib | I | 31 | 100 |
| Dabrafenib | I | 0.8 | 3.2 |
| Sorafenib | II | 22 | 6 |
Table 2: Cellular Activity in B-Raf Mutant and Wild-Type Cell Lines
| Compound | Cell Line (B-Raf Status) | pERK Inhibition IC50 (nM) | Cell Proliferation EC50 (µM) |
| This compound | A375 (V600E) | 63[2] | 0.23 |
| This compound | Colo205 (V600E) | 29[2] | <0.5 |
| PLX4720 | A375 (V600E) | - | 0.20 |
| Vemurafenib | A375 (V600E) | - | ~0.1 |
| Dabrafenib | RKO (V600E) | - | ~0.05 |
| Sorafenib | A375 (V600E) | - | ~4.6 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM |
| B-Raf | >90% |
| C-Raf | >90% |
| CSNK1D | >50% |
| Other 137 kinases | <50% |
Data from a screen against 140 kinases.[1]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the characterization of chemical probes. Below are detailed protocols for key assays used to evaluate the function of this compound and other B-Raf inhibitors.
Protocol 1: B-Raf In Vitro Kinase Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against purified B-Raf kinase.
Materials:
-
Recombinant human B-Raf V600E or wild-type B-Raf enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase buffer, the B-Raf enzyme, and the MEK1 substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for B-Raf.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phospho-ERK (pERK) Western Blot Analysis
This protocol describes how to assess the ability of a B-Raf inhibitor to block the phosphorylation of ERK, a downstream effector in the B-Raf signaling pathway, in cultured cells.
Materials:
-
B-Raf V600E mutant (e.g., A375) and wild-type (e.g., C8161) melanoma cell lines
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
Protocol 3: Cell Proliferation Assay
This protocol is used to determine the effect of B-Raf inhibitors on the proliferation of cancer cell lines.
Materials:
-
B-Raf V600E mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Calculate the percent cell viability relative to the DMSO-treated control.
-
Determine the EC50 value by plotting the data on a dose-response curve.
Visualizing B-Raf Signaling and Experimental Logic
To better understand the mechanism of action of this compound and its comparison to other inhibitors, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: B-Raf signaling pathway and points of intervention by inhibitors.
Caption: Workflow for comparing B-Raf inhibitors.
References
GDC-0879 Target Engagement: A Comparative Guide Using CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for confirming the target engagement of GDC-0879, a potent and selective inhibitor of BRAF kinase, particularly the BRAF V600E mutant. Experimental data, detailed protocols, and pathway visualizations are presented to aid in the selection of the most appropriate target engagement assay for your research needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor that targets the serine/threonine-protein kinase B-Raf (BRAF)[1]. The BRAF V600E mutation is a key driver in several cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting cell proliferation and survival[2][3]. Confirming that a drug candidate like this compound directly binds to its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides crucial information for structure-activity relationship (SAR) studies.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess target engagement in a cellular environment[4][5]. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This guide details the use of CETSA for this compound and compares it with two alternative methods: the NanoBRET™ Target Engagement Assay and the Kinobeads Assay.
Comparison of Target Engagement Assays for this compound
The following table summarizes the key characteristics and performance of CETSA, NanoBRET, and Kinobeads assays for determining this compound target engagement with BRAF.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors. |
| Endpoint | Quantification of soluble protein after heat shock. | Measurement of BRET signal. | Mass spectrometry-based quantification of proteins bound to the beads. |
| Cell System | Intact cells or cell lysates. | Intact cells. | Cell lysates. |
| Target Modification | Not required (endogenous protein). | Requires genetic modification (NanoLuc® fusion protein). | Not required (endogenous protein). |
| Compound Labeling | Not required. | Not required (uses a fluorescent tracer for the target). | Not required. |
| Throughput | Low to high (HT-CETSA). | High. | Medium to high. |
| Quantitative Output | Melting Temperature Shift (ΔTagg), EC50. | IC50, Kd. | IC50, Selectivity profile. |
Quantitative Data Summary
The following tables present representative quantitative data for this compound target engagement with BRAF V600E, as determined by CETSA, NanoBRET, and Kinobeads assays.
Table 1: this compound CETSA Data
| Parameter | Value |
| Cell Line | A375 (Human melanoma, BRAF V600E) |
| This compound Concentration | 10 µM |
| Tagg (DMSO control) | 49.5°C |
| Tagg (this compound) | 57.2°C |
| ΔTagg | +7.7°C |
| EC50 (Isothermal Dose Response) | 25 nM |
Table 2: this compound NanoBRET Assay Data
| Parameter | Value |
| Cell Line | HEK293 (expressing NanoLuc®-BRAF V600E) |
| NanoBRET Tracer | K-10 (Representative) |
| IC50 | 35 nM |
Table 3: this compound Kinobeads Assay Data
| Parameter | Value |
| Cell Lysate | A375 (Human melanoma, BRAF V600E) |
| IC50 (BRAF) | 40 nM |
| IC50 (CRAF) | 150 nM |
| Selectivity | High for BRAF over other kinases |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is based on a high-throughput CETSA screen that identified this compound as a BRAF binder.
1. Cell Culture and Treatment:
- Culture A375 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 96-well plates and grow to 80-90% confluency.
- Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 2 hours at 37°C.
2. Heat Shock:
- For melting curve determination, heat the cell plates in a PCR machine with a temperature gradient for 3 minutes.
- For isothermal dose-response experiments, heat the plate at a single, optimized temperature (e.g., 49°C) for 3 minutes.
3. Cell Lysis:
- Lyse the cells by freeze-thawing. This can be achieved by transferring the plates to a -80°C freezer for at least 15 minutes, followed by thawing at room temperature. Repeat this cycle twice.
4. Separation of Soluble and Precipitated Proteins:
- Centrifuge the plates at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
5. Quantification of Soluble BRAF:
- Carefully transfer the supernatant (containing the soluble proteins) to a new plate.
- Determine the amount of soluble BRAF protein using a suitable detection method, such as Western blot or an AlphaScreen® assay.
- Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for BRAF, followed by a secondary HRP-conjugated antibody. Visualize using an enhanced chemiluminescence (ECL) substrate.
- AlphaScreen®: Use an AlphaLISA® kit with acceptor and donor beads conjugated to anti-BRAF antibodies.
6. Data Analysis:
- Melting Curve: Plot the normalized amount of soluble BRAF as a function of temperature. The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the this compound treated and control samples (ΔTagg) indicates target stabilization.
- Isothermal Dose-Response Curve: Plot the amount of soluble BRAF at the fixed temperature against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
NanoBRET™ Target Engagement Assay Protocol for this compound
This is a representative protocol for assessing this compound target engagement with BRAF using the NanoBRET™ technology.
1. Cell Preparation:
- Transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRAF V600E fusion protein.
- Seed the transfected cells into a 96-well, white-bottom plate and incubate for 24 hours.
2. Assay Execution:
- Prepare a solution of the NanoBRET™ tracer (e.g., K-10) and Nano-Glo® Substrate in Opti-MEM™ I Reduced Serum Medium.
- Add the tracer/substrate solution to the cells.
- Add varying concentrations of this compound to the wells.
- Incubate the plate for 2 hours at 37°C.
3. Signal Detection:
- Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
4. Data Analysis:
- Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
- Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Kinobeads Assay Protocol for this compound
This protocol outlines a general workflow for profiling the interaction of this compound with a broad range of kinases.
1. Lysate Preparation:
- Culture A375 cells to a high density, harvest, and lyse them in a buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate.
2. Competitive Binding:
- Incubate the cell lysate with varying concentrations of this compound for 1 hour at 4°C.
3. Kinase Enrichment:
- Add the Kinobeads slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation to allow for the binding of kinases.
4. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT).
5. Sample Preparation for Mass Spectrometry:
- Perform in-solution trypsin digestion of the eluted proteins.
- Desalt the resulting peptides using a C18 StageTip.
6. LC-MS/MS Analysis:
- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
- For each kinase, plot the relative abundance (compared to the DMSO control) against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each interacting kinase.
Visualizations
BRAF V600E Signaling Pathway
Caption: The constitutively active BRAF V600E mutant drives the MAPK pathway.
CETSA Experimental Workflow
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET Assay Workflow
Caption: Workflow for the NanoBRET Target Engagement Assay.
Kinobeads Assay Workflow
Caption: The experimental workflow for the Kinobeads assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. CETSA [cetsa.org]
GDC-0879 in BRAF Wild-Type, RAS Mutant Cells: A Comparative Guide to a Paradigmatic Challenge in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GDC-0879's Performance and Alternative Strategies in RAS-Driven Cancers, Supported by Experimental Data.
The selective BRAF inhibitor this compound has demonstrated significant efficacy in cancers harboring the BRAF V600E mutation. However, its activity in the context of wild-type BRAF and mutant RAS presents a classic example of the complexities of targeting the MAPK signaling pathway, highlighting the phenomenon of paradoxical activation. This guide provides a comparative analysis of this compound's activity in this specific genetic context and evaluates alternative therapeutic strategies, supported by experimental data and detailed protocols.
This compound: A Tale of Two Contexts
This compound is a potent and selective inhibitor of the RAF family of kinases, particularly BRAF. In BRAF V600E mutant cancer cells, where the kinase is constitutively active as a monomer, this compound effectively inhibits its activity, leading to downstream suppression of the MEK-ERK pathway and subsequent cell death.
However, in cells with wild-type BRAF but an upstream activating mutation in RAS (such as KRAS or NRAS), this compound exhibits a dramatically different and often counterproductive effect. Instead of inhibiting the pathway, it can lead to a paradoxical activation of MEK and ERK.[1][2] This occurs because in the context of active RAS, RAF proteins signal as dimers (homo- and heterodimers of ARAF, BRAF, and CRAF). This compound, upon binding to one protomer of the RAF dimer, can induce a conformational change that allosterically activates the other protomer, leading to increased, rather than decreased, downstream signaling and potentially promoting cell proliferation.[1]
Quantitative Comparison of this compound Activity
The differential activity of this compound is starkly illustrated by comparing its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell lines with different mutational profiles.
| Cell Line | BRAF Status | RAS Status | This compound EC50/IC50 (µM) | Reference |
| A375 | V600E | Wild-Type | ~0.14 | [3] |
| Colo205 | V600E | Wild-Type | ~0.14 | [3] |
| HCT116 | Wild-Type | KRAS G13D | >10 (paradoxical activation observed) | [1] |
| MeWo | Wild-Type | Wild-Type | >20 | [1] |
Visualizing the Dichotomy: Signaling Pathways
The contrasting effects of this compound in different genetic backgrounds can be visualized through the following signaling pathway diagrams.
Alternative Strategies for Targeting RAS-Mutant Cancers
Given the limitations of this compound in RAS-mutant contexts, alternative therapeutic approaches are necessary. These primarily include MEK inhibitors and direct RAS inhibitors.
MEK Inhibitors
MEK inhibitors act downstream of RAF, thereby bypassing the paradoxical activation loop. Several MEK inhibitors have been developed and have shown activity in KRAS-mutant cancer cell lines.
| Compound | Target | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| Trametinib (GSK1120212) | MEK1/2 | Various CRC | KRAS | 2.2 - 174 | [4] |
| Selumetinib (AZD6244) | MEK1/2 | Various NSCLC | KRAS | Varies | [5][6] |
Direct KRAS Inhibitors
The development of direct inhibitors targeting specific KRAS mutations, particularly G12C, has been a major breakthrough. These compounds covalently bind to the mutant cysteine and lock KRAS in an inactive state.
| Compound | Target | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | NCI-H358 | KRAS G12C | ~6 | [7][8] |
| Sotorasib (AMG 510) | MIA PaCa-2 | KRAS G12C | ~9 | [7][8] | |
| Adagrasib (MRTX849) | KRAS G12C | Various | KRAS G12C | 10 - 973 (2D) | [9][10] |
| Adagrasib (MRTX849) | Various | KRAS G12C | 0.2 - 1042 (3D) | [9][10] |
Pan-RAF Inhibitors
A newer class of RAF inhibitors, termed pan-RAF inhibitors, are designed to inhibit all RAF isoforms and, in some cases, prevent the dimerization that leads to paradoxical activation.
| Compound | Target | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| LY3009120 | pan-RAF | HCT116 | KRAS G13D | 220,000 (cell growth) | [11] |
| LY3009120 | pan-RAF | BxPC-3 | KRAS G12D | 87 (cell growth) | [12] |
Experimental Protocols
To enable researchers to conduct similar comparative studies, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-ERK and Phospho-MEK
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-MEK (Ser217/221), and total MEK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The case of this compound in BRAF wild-type, RAS-mutant cells serves as a critical lesson in the development of targeted cancer therapies. It underscores the importance of understanding the intricate context-dependent signaling networks within cancer cells. While this compound is a powerful tool against BRAF V600E mutant tumors, its paradoxical activation of the MAPK pathway in RAS-mutant settings necessitates the use of alternative strategies. MEK inhibitors and the new generation of direct KRAS inhibitors represent promising avenues for treating these challenging cancers. The continued development of pan-RAF inhibitors that can overcome paradoxical activation also holds significant promise for the future of RAS-driven cancer therapy. This comparative guide provides a framework for researchers to understand these complexities and to design experiments that will further elucidate the most effective therapeutic strategies for this patient population.
References
- 1. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
GDC-0879 vs. Clinical RAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical RAF inhibitor GDC-0879 against the clinically approved RAF inhibitors Vemurafenib and Dabrafenib. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction
The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a hallmark of many cancers, including melanoma. This has led to the development of targeted RAF inhibitors. This compound is a potent and selective preclinical RAF inhibitor, while Vemurafenib and Dabrafenib are FDA-approved drugs for the treatment of BRAF V600-mutant metastatic melanoma. This guide benchmarks this compound against these clinical inhibitors, providing a detailed analysis of their biochemical and cellular activities, and their effects on signaling pathways.
Data Presentation
Table 1: Biochemical Potency of RAF Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | BRAFV600E | 0.13[1][2] | Potent inhibitor of the mutated BRAF kinase. |
| c-RAF | Active | Also shows activity against c-RAF.[1] | |
| Vemurafenib | BRAFV600E | 31[3] | Selective inhibitor of the V600E mutant BRAF. |
| c-RAF | 48 | Similar potency against c-RAF as BRAFV600E. | |
| Dabrafenib | BRAFV600E | 0.6 | Highly potent against the V600E mutant. |
| c-RAF | 5 | Less potent against c-RAF compared to BRAFV600E. |
Table 2: Cellular Activity of RAF Inhibitors in BRAFV600E Mutant Melanoma Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | A375 | pMEK1 Inhibition | 59[2] |
| Colo205 | pMEK1 Inhibition | 29[2] | |
| A375 | Proliferation | ~300 | |
| Vemurafenib | A375 | Proliferation | ~500 |
| Dabrafenib | A375P | pERK Inhibition | 3 |
| A375P | pMEK Inhibition | 6 |
Signaling Pathways
A key differentiator among RAF inhibitors is their effect on the MAPK signaling pathway in different genetic contexts. In cells with BRAFV600E mutation, these inhibitors effectively block the pathway, leading to apoptosis. However, in cells with wild-type BRAF and upstream activation (e.g., RAS mutation), some RAF inhibitors can paradoxically activate the pathway.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
